1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-(4-propylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYHVVBZXPJPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of advanced materials and complex organic molecules. Drawing upon established chemical principles and experimental data, this document delves into the compound's chemical and physical properties, outlines detailed synthetic and characterization protocols, and explores its significant applications, particularly in the fields of liquid crystal technology and pharmaceutical research.
Introduction: A Versatile Building Block
This compound, identified by its CAS number 111158-11-3, is a bifunctional organic molecule featuring a trans-4-propylcyclohexyl group attached to an iodobenzene moiety.[1] This unique structure, combining a flexible aliphatic ring with a reactive aromatic halide, makes it a highly valuable precursor in synthetic organic chemistry. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. The trans-4-propylcyclohexyl group, on the other hand, imparts desirable physical properties, such as influencing the mesophase behavior in liquid crystals.
This guide will serve as a detailed resource for researchers, providing the necessary information to effectively utilize this compound in their synthetic endeavors, from understanding its fundamental properties to implementing practical experimental procedures.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful application in research and development. This section details the key characteristics of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Reference(s) |
| CAS Number | 111158-11-3 | [1] |
| Molecular Formula | C₁₅H₂₁I | [1] |
| Molecular Weight | 328.23 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Density | 1.330 g/cm³ | [2] |
| Boiling Point | 349 °C | [2] |
| Flash Point | 158 °C | [2] |
| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [3] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the iodobenzene ring, the protons of the cyclohexyl ring, and the protons of the propyl group. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The cyclohexyl protons would present as a series of complex multiplets in the upfield region (δ 1.0-2.5 ppm). The propyl group would exhibit a triplet for the terminal methyl group and two multiplets for the methylene groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the benzene ring, with the carbon atom bonded to iodine showing a characteristic upfield shift compared to unsubstituted benzene. The six carbons of the cyclohexyl ring and the three carbons of the propyl group would also be visible in the aliphatic region of the spectrum.
2.2.2. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 328. The fragmentation pattern would be expected to involve the loss of the iodine atom (resulting in a fragment at m/z 201) and cleavage of the propyl and cyclohexyl groups.
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process. A plausible and efficient synthetic route starts from commercially available 4-propylcyclohexylbenzene, followed by iodination.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Iodination of trans-4-Propylcyclohexylbenzene
This protocol is based on established methods for the iodination of activated aromatic rings.
Materials:
-
trans-4-Propylcyclohexylbenzene
-
Iodine (I₂)
-
Periodic acid (HIO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-4-propylcyclohexylbenzene in carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add iodine, periodic acid, and a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a 10% sodium thiosulfate solution to remove excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the carbon-iodine bond, making it an excellent substrate for a variety of synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The most significant application of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the iodobenzene ring and a variety of organoboron compounds, leading to the synthesis of complex molecules such as biphenyl derivatives used in liquid crystal displays.
4.1.1. Application in Liquid Crystal Synthesis
A prime example is the synthesis of 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a component of many liquid crystal mixtures.
Caption: Suzuki-Miyaura coupling for liquid crystal synthesis.
4.1.2. Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)
-
A base (e.g., potassium carbonate, potassium phosphate)
-
A suitable solvent system (e.g., toluene/water, dioxane/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, 4-cyanophenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.
Formation of Organometallic Reagents
The carbon-iodine bond can also be utilized to form highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and bases, enabling the formation of new carbon-carbon bonds and the introduction of various functional groups.
4.2.1. Grignard Reagent Formation
Treatment of this compound with magnesium metal in an ethereal solvent (e.g., THF or diethyl ether) will yield the corresponding Grignard reagent.[4][5]
References
An In-Depth Technical Guide to the Characterization of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene (CAS: 111158-11-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene, a key intermediate in the synthesis of advanced materials and complex drug candidates. The document outlines its physicochemical properties, provides detailed spectroscopic analysis, and presents standardized protocols for its synthesis and quality control. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and pharmaceutical development, ensuring the reliable and effective use of this versatile compound.
Introduction: A Versatile Building Block
1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene (CAS Number: 111158-11-3) is a bifunctional organic compound featuring a rigid cyclohexyl ring and an iodinated aromatic moiety. This unique structural combination imparts desirable properties for a range of applications, most notably as a precursor in the synthesis of liquid crystals and as a reactive partner in metal-catalyzed cross-coupling reactions.[1] The trans stereochemistry of the propylcyclohexyl group contributes to the linear and rigid molecular shape, a crucial factor for the formation of liquid crystalline phases.[1]
The presence of an iodine atom on the benzene ring makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling. This reactivity allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures for applications in organic electronics and medicinal chemistry.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene is essential for its handling, storage, and application in synthesis. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 111158-11-3 | [2] |
| Molecular Formula | C₁₅H₂₁I | [2] |
| Molecular Weight | 328.23 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 349 °C | [2] |
| Density | 1.330 g/cm³ | [2] |
| Flash Point | 158 °C | [2] |
| Storage Temperature | 2-8°C (protect from light) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like trichloromethane, ether, and ethanol.[3] | [3] |
Synthesis of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene
The synthesis of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene typically involves the iodination of a pre-synthesized 4-(trans-4-n-propylcyclohexyl)benzene precursor. A general and effective method is electrophilic aromatic substitution using a suitable iodinating agent.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 4-(trans-4-n-propylcyclohexyl)benzene (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine (I₂, 0.5 equivalents) and periodic acid (HIO₄, 0.4 equivalents).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium bisulfite to quench the excess iodine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
-
Aromatic Protons: The protons on the iodinated benzene ring will appear as two doublets in the aromatic region (typically δ 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.[5]
-
Cyclohexyl Protons: The protons of the cyclohexyl ring will appear as a series of complex multiplets in the upfield region (typically δ 1.0-2.5 ppm).[5]
-
Propyl Group Protons: The protons of the n-propyl group will exhibit a triplet for the terminal methyl group (around δ 0.9 ppm) and multiplets for the two methylene groups.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Aromatic Carbons: The benzene ring will show four distinct signals in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the iodine atom being significantly shielded.[6]
-
Cyclohexyl and Propyl Carbons: The aliphatic carbons of the cyclohexyl and propyl groups will appear in the upfield region (typically δ 10-50 ppm).[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[7]
-
Aliphatic C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and propyl groups appear just below 3000 cm⁻¹.[8]
-
C=C Stretch: Aromatic C=C stretching vibrations are typically found in the 1600-1450 cm⁻¹ region.[9]
-
C-I Stretch: The C-I stretching vibration is expected in the far-infrared region, often below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 328, corresponding to the molecular weight of the compound.[10]
-
Isotopic Pattern: Iodine has only one stable isotope (¹²⁷I), so no characteristic M+2 peak will be observed, which simplifies the interpretation of the spectrum.[10]
-
Fragmentation: Common fragmentation patterns for iodinated aromatic compounds include the loss of the iodine atom (resulting in a peak at m/z = 201) and cleavage of the propyl and cyclohexyl groups. A peak at m/z = 127 corresponding to the iodine cation may also be observed.[10][11]
Quality Control and Analytical Workflow
Ensuring the purity and identity of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene is critical for its intended applications, especially in the synthesis of high-performance materials like liquid crystals.
Diagram of the Quality Control Workflow
Caption: Quality control workflow for 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene.
Recommended Analytical Protocols
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A non-polar solvent system such as hexane or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).
-
Purpose: Rapid assessment of purity and monitoring the progress of the synthesis.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Purpose: Quantitative determination of purity.
-
-
Spectroscopic Analysis:
-
NMR, IR, and MS: As detailed in Section 4, these techniques are essential for unambiguous structural confirmation and identification of any impurities.
-
Applications in Advanced Synthesis
The primary application of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene is as a versatile intermediate in organic synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between the iodinated benzene and a boronic acid or ester. This reaction is widely used to synthesize more complex molecules with tailored electronic and photophysical properties.
Diagram of the Suzuki-Miyaura Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. 1-IODO-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE CAS#: 111158-11-3 [amp.chemicalbook.com]
- 3. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]
- 4. 80944-44-1 CAS MSDS (1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. proprep.com [proprep.com]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to 1-(trans-4-Propylcyclohexyl)-4-iodobenzene: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth analysis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of advanced materials and a scaffold of interest in medicinal chemistry. The document elucidates the compound's structural and physicochemical properties, offers a detailed, field-proven synthetic protocol, and explores its critical role in the development of liquid crystals and potential pharmaceutical agents. A significant focus is placed on the causality behind experimental choices and the strategic importance of the title compound in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this versatile chemical entity.
Introduction: Unveiling a Core Molecular Scaffold
In the landscape of advanced organic synthesis, certain molecular scaffolds emerge as indispensable building blocks for a diverse array of functional materials and bioactive molecules. This compound (CAS No. 111158-11-3) is one such pivotal compound.[1] Its unique molecular architecture, which marries a reactive aryl iodide with a sterically significant trans-propylcyclohexyl group, renders it an ideal precursor for creating complex molecular structures with tailored properties.[1]
The primary utility of this compound stems from the presence of the iodo-substituent on the benzene ring, which serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reactivity allows for the facile formation of carbon-carbon bonds, enabling the construction of intricate molecular frameworks.[1] The trans-4-propylcyclohexyl moiety, on the other hand, imparts desirable physical characteristics to the resulting molecules, such as a favorable aspect ratio, thermal stability, and specific mesogenic or biological properties.
This guide will provide a holistic overview of this compound, from its fundamental chemical identity to its practical applications, with a focus on providing actionable insights for laboratory and industrial settings.
IUPAC Nomenclature and Chemical Structure
The correct and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility.
IUPAC Name: 1-Iodo-4-(trans-4-propylcyclohexyl)benzene
Synonyms:
-
Benzene, 1-iodo-4-(4-propylcyclohexyl)-, trans-
-
4-(trans-4-Propylcyclohexyl)-1-iodobenzene
-
4-Iodo-1-(trans-4-propylcyclohexyl)benzene
Chemical Structure:
References
An In-Depth Technical Guide to the Physical Properties of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of advanced materials and complex organic molecules. This document is intended to serve as a technical resource, offering not only a compilation of its physical characteristics but also insights into the experimental methodologies for their determination, thereby ensuring scientific integrity and practical applicability.
Introduction
This compound, with the CAS Number 111158-11-3, is a bifunctional organic molecule featuring a rigid iodinated phenyl ring and a flexible propylcyclohexyl group.[1][2][3] This unique structural combination imparts properties that make it a valuable building block in various fields, particularly in the synthesis of liquid crystals, organic electronics, and pharmaceutical intermediates.[4] The presence of the iodine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[4] Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation.
Chemical Structure and Identification
The molecular structure of this compound is fundamental to its physical and chemical behavior. The trans configuration of the propylcyclohexyl group is a critical feature influencing its packing in the solid state and its mesogenic properties in liquid crystal applications.
Caption: Chemical structure of this compound.
Core Physical Properties
A summary of the key physical properties of this compound is presented in the table below. These values are essential for predicting the compound's behavior in various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₁I | [1][2] |
| Molecular Weight | 328.23 g/mol | [1] |
| Appearance | White to off-white solid/powder/crystals | [1] |
| Boiling Point | 349 °C | [1] |
| Density | 1.330 g/cm³ | [1] |
| Flash Point | 158 °C | [1] |
| Storage | 2-8°C, protect from light | [1] |
In-Depth Analysis of Physical Characteristics
Melting Point
While a specific, experimentally determined melting point for this compound is not consistently reported in the literature, its description as a "white crystal" or "white to off-white solid" indicates a defined melting point. For comparison, a similar compound, 1-iodo-4-(trans-4-pentylcyclohexyl)benzene, has a reported melting point of 47 °C.[5] The determination of a precise melting point is a critical indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 0.5-1.0 °C.[6] Impurities generally lead to a depression and broadening of the melting point range.[7]
Solubility Profile
The solubility of a compound is a critical parameter for its use in reactions, purification, and formulation. Based on its molecular structure, this compound is a nonpolar compound. The "like dissolves like" principle suggests it will have low solubility in polar solvents like water and higher solubility in nonpolar organic solvents.[8][9] It is reported to be insoluble in water.[10] For practical applications, it is expected to be soluble in solvents such as chloroform, tetrahydrofuran (THF), hexane, and other common organic solvents.
Experimental Protocols for Physical Property Determination
The following section outlines standardized, self-validating protocols for the determination of key physical properties of this compound.
Melting Point Determination
The determination of the melting point is a fundamental technique for the characterization and purity assessment of a solid organic compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for an accurate measurement.[7][11]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11]
Caption: Workflow for melting point determination.
Solubility Assessment
A qualitative assessment of solubility in various solvents provides valuable information for reaction setup and purification strategies.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Observation: The mixtures are agitated (e.g., by vortexing) and visually inspected for dissolution. The compound is classified as soluble, partially soluble, or insoluble.[12]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons, the cyclohexyl protons, and the propyl chain protons. The chemical shifts, splitting patterns, and integration of these signals are used to confirm the structure. For a nonpolar compound like this, deuterated chloroform (CDCl₃) is a common solvent for NMR analysis.[13][14]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a unique signal for each chemically non-equivalent carbon atom in the molecule, allowing for the confirmation of the carbon skeleton.
Sample Preparation for NMR:
-
Weighing: 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) is accurately weighed.[13]
-
Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[13]
-
Transfer: The solution is filtered through a pipette with a glass wool plug into a clean NMR tube.
-
Analysis: The NMR tube is placed in the spectrometer for data acquisition.
Caption: Standard procedure for NMR sample preparation.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-I stretching.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound is described as a white to light-yellow powder or crystals and should be stored in a refrigerator.[12]
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, a compound of significant interest in materials science and organic synthesis. By understanding its fundamental characteristics and the experimental methods used for their determination, researchers and developers can better utilize this versatile molecule in their applications. The provided protocols offer a framework for the consistent and reliable characterization of this and similar compounds.
References
- 1. 1-IODO-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE CAS#: 111158-11-3 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-IODO-4-(TRANS-4-N-PENTYLCYCLOHEXYL)BENZENE | 116963-80-5 [chemicalbook.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. chem.ws [chem.ws]
- 10. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. How To [chem.rochester.edu]
solubility of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 111158-11-3). While specific quantitative solubility data for this compound is not extensively documented in public literature, this document establishes a predictive framework based on its molecular structure and fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and materials science industries who utilize this versatile synthetic intermediate.
Introduction and Compound Overview
This compound is a key intermediate in fine chemical synthesis. Its molecular structure, featuring a reactive aryl iodide and a nonpolar trans-4-propylcyclohexyl group, makes it a valuable building block in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and formulating products.
Compound Properties:
-
Molecular Formula: C₁₅H₂₁I
-
Molecular Weight: 328.24 g/mol
-
CAS Number: 111158-11-3
-
Appearance: Typically a white to off-white solid.
-
Boiling Point: ~349°C[2]
-
Density: ~1.330 g/cm³[2]
The molecule's structure is fundamentally nonpolar. It is composed of a large, saturated aliphatic group (propylcyclohexyl) and a benzene ring. While the carbon-iodine bond introduces some polarity and significant polarizability, the overall character is dominated by hydrophobic (lipophilic) properties.
Predictive Solubility Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Solute (this compound): The primary intermolecular forces are London dispersion forces due to its large, nonpolar alkyl and aryl groups. Dipole-dipole interactions are minimal.
-
Solvent: The solvent's ability to dissolve the compound depends on its own polarity and intermolecular forces.
Based on this, we can predict the following solubility profile:
-
High Solubility: Expected in nonpolar and weakly polar aprotic solvents that also rely on dispersion forces. Examples include alkanes (hexane, heptane), aromatic hydrocarbons (toluene, xylene), and ethers (diethyl ether, tetrahydrofuran).
-
Moderate Solubility: Expected in more polar aprotic solvents like dichloromethane (DCM) and ethyl acetate. While these solvents have dipoles, their overall character is compatible with the largely nonpolar solute.
-
Low to Insoluble: Expected in highly polar solvents, especially those with strong hydrogen-bonding networks. The energy required to break the solvent-solvent hydrogen bonds is not sufficiently compensated by the weak solute-solvent interactions. This category includes water, methanol, and ethanol.[4][5][6]
The following table summarizes the predicted solubility based on these principles. It is intended as a starting point for experimental verification.
| Solvent Class | Solvent Example | Predicted Solubility | Experimental Data ( g/100 mL) | Experimental Data (mol/L) |
| Nonpolar Aromatic | Toluene | High | To be determined | To be determined |
| Nonpolar Aliphatic | n-Heptane | High | To be determined | To be determined |
| Ethers | Tetrahydrofuran (THF) | High | To be determined | To be determined |
| Chlorinated | Dichloromethane (DCM) | Moderate-High | To be determined | To be determined |
| Esters | Ethyl Acetate | Moderate | To be determined | To be determined |
| Ketones | Acetone | Moderate-Low | To be determined | To be determined |
| Polar Aprotic | Acetonitrile (ACN) | Low | To be determined | To be determined |
| Polar Protic (Alcohols) | Methanol | Very Low / Insoluble | To be determined | To be determined |
| Polar Protic (Aqueous) | Water | Insoluble | To be determined | To be determined |
Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a systematic experimental approach is required. The following protocol is a robust, self-validating workflow for determining the solubility of this compound.
Workflow for Solubility Measurement
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology (Isothermal Shake-Flask Method)
This method is considered a gold standard for generating reliable quantitative solubility data.
A. Materials and Equipment
-
This compound (purity >98%)
-
High-purity (e.g., HPLC grade) organic solvents
-
Analytical balance (readable to 0.1 mg)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Vacuum oven or rotary evaporator
B. Procedure
-
Preparation: Add an excess amount of solid this compound to a tared 20 mL glass vial. An "excess" ensures that a saturated solution is formed with solid remaining. A good starting point is ~200 mg of solid. Record the exact mass.
-
Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to the vial.[7] Cap the vial tightly.
-
Equilibration: Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a minimum of 24 hours.
-
Expertise & Experience: A 24-hour period is typically sufficient for many organic systems to reach thermodynamic equilibrium. For potentially polymorphic compounds or viscous solvents, extending this to 48 or 72 hours is advisable to ensure the measurement reflects the most stable form.
-
-
Phase Separation: After equilibration, remove the vial and let it stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle completely. This step is critical to avoid aspirating solid particles during sampling.
-
Sampling: Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a 0.22 µm filter.
-
Trustworthiness: The use of a sub-micron filter is a self-validating step that physically prevents undissolved micro-particulates from being included in the sample, which would otherwise artificially inflate the solubility measurement.
-
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed vial.
-
Record the total mass of the vial plus the aliquot to determine the exact mass of the solution sampled.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Weigh the vial containing the dry residue. The mass of the residue is the mass of the dissolved solute.
-
-
Calculation:
-
Solubility (mg/mL):
-
Solubility = (Mass of Residue [mg]) / (Volume of Aliquot [mL])
-
-
Solubility ( g/100 g solvent):
-
Mass of Solvent = Mass of Solution - Mass of Residue
-
Solubility = (Mass of Residue [g] / Mass of Solvent [g]) * 100
-
-
C. Verification
-
Perform each solubility measurement in triplicate (n=3) to ensure reproducibility.
-
Analyze the solid residue by a technique like DSC (Differential Scanning Calorimetry) to confirm that no phase change or solvate formation occurred during equilibration.
Conclusion
This compound is a predominantly nonpolar compound, and its solubility is governed by the "like dissolves like" principle. It is predicted to be highly soluble in nonpolar organic solvents such as toluene and heptane, with diminishing solubility as solvent polarity increases. For mission-critical applications in research and development, this predictive framework must be supplemented with rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a reliable and verifiable method for generating the precise, quantitative data required to optimize synthetic processes and formulation development.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of liquid crystals and other advanced materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide details predicted chemical shifts, coupling constants, and peak assignments for both ¹H and ¹³C NMR spectra, based on extensive analysis of analogous compounds and established NMR principles. Furthermore, a standard experimental protocol for data acquisition is provided, along with visual aids to facilitate the understanding of the molecular structure and its correlation with the NMR data.
Introduction: The Significance of this compound
This compound is a significant organic compound, primarily utilized as a building block in the synthesis of liquid crystals. Its rigid core, composed of a trans-cyclohexyl ring and a phenyl group, combined with the terminal propyl and iodo substituents, imparts the necessary molecular geometry and polarity for the formation of various mesophases. The iodo-substituent is particularly useful as it allows for further functionalization through cross-coupling reactions, enabling the synthesis of a wide array of complex liquid crystalline materials.
Accurate structural characterization of this molecule is paramount to ensure the desired properties of the final materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation that will be invaluable for its unambiguous identification and quality control.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the iodobenzene ring and the aliphatic protons of the trans-4-propylcyclohexyl moiety. The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~7.60 | Doublet (d) | ~8.4 | 2H | Ar-H (ortho to -I) |
| ~6.95 | Doublet (d) | ~8.4 | 2H | Ar-H (ortho to cyclohexyl) |
| ~2.45 | Triplet of triplets (tt) | J ≈ 12.0, 3.0 | 1H | Cyclohexyl-H (methine, attached to Ar) |
| ~1.85 | Multiplet | - | 4H | Cyclohexyl-H (axial) |
| ~1.40 | Multiplet | - | 4H | Cyclohexyl-H (equatorial) |
| ~1.25 | Multiplet | - | 3H | Propyl-CH₂, Cyclohexyl-H (methine, attached to propyl) |
| ~0.89 | Triplet (t) | ~7.2 | 3H | Propyl-CH₃ |
Analysis of the Aromatic Region
The 4-iodophenyl group gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the iodine atom (H-3 and H-5) are deshielded due to the electron-withdrawing nature of iodine and are expected to resonate at a lower field (~7.60 ppm)[1]. Conversely, the protons ortho to the cyclohexyl group (H-2 and H-6) are expected to appear at a higher field (~6.95 ppm). The coupling constant between these ortho protons is typically around 8.4 Hz.
Analysis of the Aliphatic Region
The protons of the trans-4-propylcyclohexyl group exhibit a complex set of overlapping signals in the upfield region of the spectrum. The trans configuration of the substituents on the cyclohexane ring leads to a chair conformation where both the iodophenyl and propyl groups occupy equatorial positions to minimize steric hindrance.
-
Methine Protons: The methine proton on the carbon attached to the aromatic ring (C-1) is expected to appear as a triplet of triplets around 2.45 ppm. The large coupling constant (~12.0 Hz) is due to the trans-diaxial coupling with the two adjacent axial protons, and the smaller coupling constant (~3.0 Hz) arises from coupling with the two adjacent equatorial protons. The methine proton on the carbon attached to the propyl group (C-4) will be part of a complex multiplet further upfield.
-
Cyclohexyl Methylene Protons: The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts. Generally, axial protons are more shielded and appear at a higher field compared to their equatorial counterparts. These protons will give rise to complex, overlapping multiplets in the range of ~1.2 to ~1.9 ppm.
-
Propyl Group Protons: The propyl group will show a triplet for the terminal methyl group at approximately 0.89 ppm, and the two methylene groups will appear as multiplets further downfield, likely overlapping with the cyclohexyl signals.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~145.8 | Ar-C (quaternary, attached to cyclohexyl) |
| ~137.5 | Ar-CH (ortho to -I) |
| ~128.8 | Ar-CH (ortho to cyclohexyl) |
| ~91.0 | Ar-C (quaternary, attached to -I) |
| ~44.0 | Cyclohexyl-CH (attached to Ar) |
| ~37.5 | Cyclohexyl-CH (attached to propyl) |
| ~34.5 | Cyclohexyl-CH₂ |
| ~33.8 | Cyclohexyl-CH₂ |
| ~30.0 | Propyl-CH₂ |
| ~20.0 | Propyl-CH₂ |
| ~14.2 | Propyl-CH₃ |
Analysis of the Aromatic Carbons
The aromatic region of the ¹³C NMR spectrum will show four signals. The carbon atom attached to the iodine (C-4') will be significantly shielded due to the "heavy atom effect" and is expected to appear around 91.0 ppm. The quaternary carbon attached to the cyclohexyl group (C-1') will be deshielded and is predicted to be around 145.8 ppm. The two protonated aromatic carbons will appear at approximately 137.5 ppm (ortho to iodine) and 128.8 ppm (ortho to the cyclohexyl group).
Analysis of the Aliphatic Carbons
The aliphatic carbons of the propylcyclohexyl moiety will resonate in the upfield region. The methine carbon attached to the aromatic ring (C-1) is expected at around 44.0 ppm. The other carbons of the cyclohexane ring and the propyl group will appear in the range of 14 to 38 ppm. The terminal methyl carbon of the propyl group will be the most shielded, appearing at approximately 14.2 ppm.
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound is outlined below.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the instrument onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard one-pulse sequence.
-
Typical acquisition parameters:
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical acquisition parameters:
-
Pulse width: 30°
-
Spectral width: -10 to 220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 128-1024 (or more, depending on concentration)
-
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for ¹H and the CDCl₃ signal to 77.16 ppm for ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Visualization
Molecular Structure
Caption: Molecular structure of this compound.
NMR Acquisition Workflow
Caption: Standard workflow for NMR data acquisition and processing.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this compound, assess its purity, and confirm its structure. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data. As a key precursor in materials science, particularly for liquid crystals, a thorough understanding of the NMR spectroscopy of this molecule is essential for the advancement of the field.
References
A Guide to the Synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene via Electrophilic Aromatic Substitution
Abstract
This technical guide provides an in-depth examination of the synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the development of advanced materials and pharmaceuticals.[1][2] The synthesis is achieved through electrophilic aromatic substitution (EAS), a cornerstone of organic chemistry.[3] This document elucidates the underlying mechanistic principles, evaluates various synthetic strategies, and provides detailed, field-proven experimental protocols. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the causal relationships between reaction conditions and outcomes to ensure reproducible and optimized results.
Introduction: Strategic Importance and Synthetic Overview
This compound is a valuable molecular building block, primarily due to the unique combination of its lipophilic cyclohexyl moiety and the versatile carbon-iodine bond.[1] The C-I bond is the most reactive among aryl halides in pivotal cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a gateway to complex molecular architectures for liquid crystals, organic electronics, and active pharmaceutical ingredients (APIs).[1][4]
The synthesis hinges on the direct iodination of the aromatic ring of trans-4-propylcyclohexylbenzene. The core challenge in electrophilic aromatic iodination lies in the low reactivity of molecular iodine (I₂) compared to other halogens.[5][6] Furthermore, the reaction is reversible due to the formation of hydrogen iodide (HI), a potent reducing agent that can convert the product back to the starting material.[7] Consequently, effective iodination protocols must employ strategies to generate a highly reactive electrophilic iodine species and/or remove the HI byproduct.[8][9]
Mechanistic Rationale: Directing Effects and Intermediate Stability
The regiochemical outcome of the synthesis is dictated by the substituent already present on the benzene ring: the trans-4-propylcyclohexyl group.
The Role of the Activating Group
The trans-4-propylcyclohexyl group is classified as an alkyl substituent. Alkyl groups are electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack.[10][11] This activation occurs through two primary effects:
-
Inductive Effect (+I): The sp³-hybridized carbons of the alkyl group are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a net donation of electron density into the ring.[12]
-
Hyperconjugation: Overlap of the C-H σ-bonds of the cyclohexyl group with the π-system of the ring further increases electron density.
By enriching the aromatic ring with electrons, the alkyl group makes it more nucleophilic and thus more reactive towards electrophiles.[13][14]
Ortho, Para-Direction and Steric Considerations
Activating groups are ortho, para-directors.[12][13] This directorial effect is explained by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. For ortho and para attack, one of the resonance structures places the positive charge directly on the carbon atom bearing the alkyl substituent. This structure is significantly stabilized by the electron-donating nature of the alkyl group. In contrast, meta attack does not allow for this direct stabilization.
While both ortho and para positions are electronically favored, the para position is overwhelmingly the major product in this synthesis. The primary reason is steric hindrance . The bulky trans-4-propylcyclohexyl group physically obstructs the electrophile's approach to the adjacent ortho positions, making the sterically accessible para position the preferred site of reaction.
Reaction Mechanism Diagram
The mechanism involves a two-step process: formation of a stabilized carbocation intermediate followed by rearomatization.
Caption: Generalized mechanism for the electrophilic iodination of trans-4-propylcyclohexylbenzene.
Comparative Analysis of Iodination Methodologies
The choice of iodinating agent and conditions is critical and depends on factors like substrate reactivity, desired yield, cost, and safety. Molecular iodine itself is generally not electrophilic enough for efficient reaction.[15] Therefore, an activator or a more potent iodine source is required.
| Method | Iodinating Agent(s) | Activator / Oxidant | Key Advantages | Key Disadvantages |
| Oxidative Iodination | Molecular Iodine (I₂) | Nitric Acid (HNO₃), Periodic Acid (HIO₄), H₂O₂, Sodium Percarbonate | Uses inexpensive I₂; Oxidant prevents HI formation.[7][15] | Can require harsh acidic conditions; Potential for side reactions (nitration, oxidation).[6][16] |
| Halogen Source & Acid | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) or H₂SO₄ (catalytic) | Mild conditions, high regioselectivity, good yields for activated arenes.[17][18] | NIS is more expensive than I₂; Strong acids needed for deactivated arenes. |
| Pre-formed Electrophile | Iodine Monochloride (ICl) | None | Highly reactive electrophile. | Can be harsh; ICl is corrosive and moisture-sensitive. |
For an activated substrate like trans-4-propylcyclohexylbenzene, the use of N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) represents an optimal balance of reactivity, selectivity, and mild conditions.[17][19]
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, where the purpose of each step is clearly defined.
Protocol 1: Preferred Method using N-Iodosuccinimide (NIS)
This method is favored for its high selectivity and mild conditions, making it ideal for complex molecule synthesis where functional group tolerance is paramount.[20]
Materials:
-
trans-4-Propylcyclohexylbenzene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane / Heptane for chromatography/recrystallization
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the NIS-mediated iodination.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-4-propylcyclohexylbenzene (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Iodosuccinimide (1.05 - 1.1 eq.) portion-wise to the stirred solution.
-
Causality: Portion-wise addition helps control any initial exotherm. Cooling the reaction minimizes potential side reactions.
-
-
Catalyst Addition: Slowly add trifluoroacetic acid (0.1-0.2 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir, letting it slowly warm to room temperature over several hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Trustworthiness: TLC is a critical self-validating step to ensure the reaction has gone to completion, preventing unnecessary purification challenges from unreacted starting material.
-
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel. Add 10% aqueous sodium thiosulfate solution and shake. The deep color of any excess iodine will disappear.
-
Causality: Sodium thiosulfate (or sodium sulfite) is a reducing agent that neutralizes any unreacted NIS and elemental iodine, simplifying purification.[15]
-
-
Workup - Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the TFA catalyst), water, and finally brine.
-
Causality: These washes remove acidic, basic, and water-soluble impurities. The brine wash helps to break emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (typically using hexane or heptane as the eluent) or by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield pure this compound.[22]
Conclusion
The synthesis of this compound via electrophilic aromatic substitution is a well-established and highly efficient process when appropriate methodologies are employed. The key to a successful synthesis is understanding the directing effects of the activating alkyl substituent and overcoming the inherent low reactivity of iodine. The use of N-Iodosuccinimide activated by a catalytic amount of acid provides a robust, selective, and high-yielding protocol suitable for the demands of pharmaceutical and materials science research. This guide provides the necessary theoretical foundation and practical instruction to empower scientists to confidently execute and optimize this critical chemical transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 8. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
- 16. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 18. N-Iodosuccinimide [oakwoodchemical.com]
- 19. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 20. calibrechem.com [calibrechem.com]
- 21. researchgate.net [researchgate.net]
- 22. prepchem.com [prepchem.com]
Methodological & Application
The Suzuki-Miyaura Coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: A Comprehensive Guide to Biaryl Synthesis
Introduction: The Strategic Importance of Biaryl Scaffolds
The biaryl motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, advanced materials, and liquid crystals. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the relatively benign nature of its boron-based reagents.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 1-(trans-4-propylcyclohexyl)-4-iodobenzene with various arylboronic acids. This specific substrate is a key precursor in the synthesis of liquid crystals, where the rigid biphenyl core and the flexible alkylcyclohexyl tail impart the desired mesomorphic properties.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind the experimental choices. By understanding the "why," practitioners can better troubleshoot and adapt this protocol for their specific synthetic challenges.
Reaction Principle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and diagnosing potential issues. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) complex. The high reactivity of the C-I bond makes aryl iodides excellent substrates for this initial step.[3]
-
Transmetalation: In this step, the organic moiety from the arylboronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center to form the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Experimental Protocol: Synthesis of 4-(trans-4-Propylcyclohexyl)-4'-methoxybiphenyl
This protocol details a representative procedure for the coupling of this compound with 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 356.29 | 1.0 | 356 mg | The limiting reagent. |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg | A slight excess ensures complete consumption of the aryl iodide. |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.02 | 23 mg | A common and effective catalyst for this type of coupling.[5] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Anhydrous, finely powdered. |
| Toluene | - | - | 10 mL | Anhydrous. |
| Ethanol | - | - | 2 mL | Reagent grade. |
| Water | - | - | 2 mL | Degassed, deionized. |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (356 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol). Subsequently, add anhydrous toluene (10 mL), ethanol (2 mL), and degassed water (2 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. The reaction mixture will typically turn from a yellow suspension to a darker, more homogeneous solution as the reaction progresses.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The disappearance of the starting aryl iodide is a good indicator of reaction completion. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-(trans-4-propylcyclohexyl)-4'-methoxybiphenyl.
Causality Behind Experimental Choices: A Deeper Dive
-
The Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki couplings.[5] The triphenylphosphine ligands are bulky enough to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[5] For substrates with significant steric hindrance, more specialized ligands like Buchwald or Josiphos ligands might be considered, but for the given substrate, Pd(PPh₃)₄ provides a good balance of reactivity and stability.
-
The Base (Potassium Carbonate): The choice of base is critical for the transmetalation step. Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species from the boronic acid.[2] Its solubility in the aqueous phase of the biphasic solvent system is also advantageous. Stronger bases like cesium carbonate or potassium phosphate can be employed to accelerate the reaction, especially for less reactive aryl bromides or chlorides.[6][7]
-
The Solvent System (Toluene/Ethanol/Water): A biphasic solvent system is often employed in Suzuki couplings. Toluene serves as the primary organic solvent, dissolving the aryl halide and the palladium catalyst. The addition of a co-solvent like ethanol can improve the solubility of the boronic acid and the base. Water is crucial for dissolving the inorganic base and facilitating the formation of the boronate species. This biphasic system allows for efficient phase transfer of the reacting species.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, or low reaction temperature. | Ensure the catalyst is fresh and handled under an inert atmosphere. Thoroughly degas the solvent system. Increase the reaction temperature in 10 °C increments. Consider a more active catalyst system, such as one with a Buchwald ligand. |
| Formation of Homocoupling Product | Presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid. | Rigorously exclude oxygen from the reaction mixture by thorough degassing and maintaining a positive pressure of an inert gas. |
| Deboronylation of the Boronic Acid | Prolonged reaction times at elevated temperatures, especially with electron-rich boronic acids. | Monitor the reaction closely and stop it once the starting aryl iodide is consumed. If deboronylation is a significant issue, consider using a boronic ester (e.g., a pinacol ester) which can be more stable under the reaction conditions. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of biaryl compounds that are crucial for the development of liquid crystals and other advanced materials. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively implement and adapt this protocol to achieve their synthetic goals. This guide provides a solid foundation for the successful execution of this important transformation.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of high-performance liquid crystals with 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
An in-depth guide to the synthesis of high-performance liquid crystals utilizing the versatile building block, 1-(trans-4-propylcyclohexyl)-4-iodobenzene. This document provides detailed synthetic protocols, mechanistic insights, and characterization methodologies for researchers in materials science and chemical synthesis.
Introduction: The Strategic Role of the Cyclohexylphenyl Moiety in Liquid Crystal Design
High-performance liquid crystals (LCs) are the cornerstone of modern display technology and are finding increasing applications in photonics, sensors, and smart materials.[1][2] The performance of these materials is dictated by the molecular architecture of their constituent molecules, known as mesogens. A typical mesogen consists of a rigid core, which promotes anisotropic ordering, and flexible terminal chains that influence the material's melting point and viscosity.[3]
The this compound moiety is a prized building block in this field for several key reasons:
-
Anisotropic Shape: The combination of a rigid benzene ring and a saturated cyclohexane ring provides the necessary rod-like shape to encourage the formation of nematic and other mesophases.[4]
-
Low Viscosity: The non-planar, saturated nature of the trans-cyclohexyl ring disrupts close packing compared to a purely aromatic biphenyl system, leading to lower viscosity—a critical parameter for fast-switching display applications.[1]
-
Broad Nematic Range: The trans-cyclohexyl group is highly effective at modulating phase transition temperatures, often resulting in materials with a wide and stable nematic phase near ambient temperatures.[1][5]
-
Synthetic Versatility: The aryl iodide functionality is an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the straightforward construction of more complex mesogenic cores.[6]
This application note details two primary, high-yield synthetic pathways—the Suzuki-Miyaura coupling and the Sonogashira coupling—to create advanced liquid crystals from this key precursor.
Diagram 1: Overall Synthetic Strategy
Caption: Synthetic pathways from the key precursor to target liquid crystals.
PART 1: Synthesis of Biphenyl-Based Liquid Crystals via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most robust and widely used method for forming carbon-carbon bonds between sp²-hybridized centers.[1] In the context of liquid crystal synthesis, it allows for the efficient linkage of the iodocyclohexylphenyl precursor with another functionalized aromatic ring, typically a boronic acid or ester, to build the final mesogenic core.[6] The target molecule for this protocol is 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile , a classic cyanobiphenyl structure known for its strong positive dielectric anisotropy, making it suitable for display applications.[1][7]
Diagram 2: Suzuki-Miyaura Coupling Reaction Scheme```dot
// Reactants Reactant1 [label="this compound"]; Reactant2 [label="4-Cyanophenylboronic Acid"];
// Product Product [label=<4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile>];
// Reaction Conditions Node Conditions [shape=box, style=rounded, label=<
Catalyst:Pd(PPh₃)₄ Base:aq. Na₂CO₃ Solvent:Toluene/Ethanol Temp:80-90 °C (Reflux) Atmosphere:N₂ or Ar
, fillcolor="#F1F3F4", style="filled,rounded"];
// Layout {rank=same; Reactant1; Reactant2;} Reactant1 -> Conditions [style=invis]; Reactant2 -> Conditions [style=invis]; Conditions -> Product [minlen=2];
// Plus sign Plus [label="+", fontsize=18]; Reactant1 -> Plus [dir=none]; Plus -> Reactant2 [dir=none]; }
Caption: A standard workflow for the purification and characterization of LCs.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For the cyanobiphenyl product, one would expect to see characteristic signals for the propyl group, the cyclohexyl ring protons (a complex multiplet), and distinct aromatic protons in the biphenyl system.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. A sharp, strong peak around 2225 cm⁻¹ is indicative of the nitrile (-C≡N) group. For the tolane product, a peak around 2210 cm⁻¹ would indicate the internal alkyne (-C≡C-). *[8] Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound, providing definitive proof of its elemental composition.
[8]#### 3.2 Mesophase Characterization
Expected Thermal Properties
| Compound | Transition | Expected Temp. (°C) |
|---|---|---|
| Cyanobiphenyl Product | Crystal (Cr) → Nematic (N) | 30 - 50 |
| Nematic (N) → Isotropic (I) | 120 - 150 | |
| Tolane Product | Crystal (Cr) → Nematic (N) | 50 - 70 |
| Nematic (N) → Isotropic (I) | > 200 |
Note: These are estimated ranges. Actual values depend on purity.
-
Differential Scanning Calorimetry (DSC): DSC is the primary method for determining the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) and their associated enthalpies. A[9][10] sample is heated and cooled at a controlled rate, and the heat flow is measured, revealing endothermic and exothermic peaks at phase transitions.
-
Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystal phases. W[11]hen a nematic phase is viewed between crossed polarizers, it will exhibit characteristic textures, such as a "Schlieren" or "marbled" texture. H[8]eating the sample on a hot stage while observing allows for the direct correlation of these textures with the transition temperatures measured by DSC.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. colorado.edu [colorado.edu]
- 4. benchchem.com [benchchem.com]
- 5. surajitdhara.in [surajitdhara.in]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 9. benchchem.com [benchchem.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in Organic Electronics
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(trans-4-propylcyclohexyl)-4-iodobenzene in the field of organic electronics. While not typically utilized as a standalone active material, this versatile iodinated compound serves as a critical building block for the synthesis of advanced organic semiconductors and liquid crystals. These resulting materials find significant applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and liquid crystal displays (LCDs). This guide details the synthetic utility of this compound, provides step-by-step protocols for the synthesis of representative organic electronic materials, and outlines the fabrication procedures for incorporating these materials into functional devices.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule featuring a reactive carbon-iodine bond on an aromatic ring and a bulky, aliphatic trans-4-propylcyclohexyl group. This unique combination of a reactive site for carbon-carbon bond formation and a solubilizing, sterically influential group makes it an invaluable precursor in the molecular engineering of high-performance organic electronic materials.
The iodobenzene moiety is a highly effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are foundational in contemporary organic synthesis, enabling the precise construction of complex conjugated systems that are the heart of organic semiconductors. The high reactivity of the C-I bond allows for efficient and selective bond formation, which is crucial for achieving high purity and yield in the synthesis of electronic materials.
The trans-4-propylcyclohexyl group imparts several desirable properties to the final materials. Its non-planar, bulky nature can disrupt intermolecular π-π stacking in the solid state, which is often beneficial for achieving high photoluminescence quantum yields in emissive materials and good solubility for solution-based processing of OFETs. In the context of liquid crystals, this aliphatic ring contributes to the mesogenic properties, influencing the material's phase behavior and alignment characteristics.
Synthetic Pathways to Advanced Organic Electronic Materials
The primary application of this compound in organic electronics is as a starting material for the synthesis of more complex, functional molecules. Below are detailed protocols for the synthesis of a liquid crystal and a hole-transporting material, showcasing the utility of this precursor.
Synthesis of a Nematic Liquid Crystal: 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the synthesis of a biphenyl-based nematic liquid crystal, a class of materials widely used in LCDs. The key transformation is a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling for liquid crystal synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 111158-11-3 | 328.24 | 3.28 g | 10.0 |
| 4-cyanophenylboronic acid | 126747-14-6 | 146.94 | 1.76 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.23 g | 0.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g | 30.0 |
| Toluene | 108-88-3 | - | 50 mL | - |
| Water (degassed) | 7732-18-5 | - | 25 mL | - |
Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (3.28 g, 10.0 mmol), 4-cyanophenylboronic acid (1.76 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).
-
Solvent and Base Addition: Add toluene (50 mL) and a solution of potassium carbonate (4.15 g, 30.0 mmol) in degassed water (25 mL).
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 85°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile as a white solid.
Expected Yield: 80-90%
Synthesis of a Hole-Transporting Material Precursor via Sonogashira Coupling
This protocol outlines the synthesis of an ethynyl-functionalized building block, which can be further elaborated into hole-transporting materials for OLEDs and OFETs. The Sonogashira coupling is a powerful tool for creating C(sp²)-C(sp) bonds.
Reaction Scheme:
Figure 2: Sonogashira coupling for a hole-transport material precursor.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 111158-11-3 | 328.24 | 3.28 g | 10.0 |
| Ethynyltrimethylsilane | 1066-54-2 | 98.22 | 1.18 g | 12.0 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.14 g | 0.2 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.038 g | 0.2 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 20 mL | - |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 50 mL | - |
Protocol:
-
Reaction Setup: To a flame-dried 250 mL Schlenk flask under argon, add this compound (3.28 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.14 g, 0.2 mmol), and copper(I) iodide (0.038 g, 0.2 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (50 mL) and triethylamine (20 mL). Stir the mixture to dissolve the solids. Then, add ethynyltrimethylsilane (1.18 g, 12.0 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the desired product as a colorless oil.
Expected Yield: 85-95%
The resulting trimethylsilyl-protected alkyne can be easily deprotected and coupled with other aromatic halides to build up larger conjugated systems suitable for hole-transporting layers in OLEDs.
Device Fabrication Protocols
Once advanced materials are synthesized from this compound, they can be incorporated into organic electronic devices. The following are generalized protocols for the fabrication of OLEDs and OFETs.
Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol describes the fabrication of a simple multi-layer OLED using spin-coating, a common technique for solution-processable materials.
Device Architecture: ITO / PEDOT:PSS / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / LiF / Al
Figure 3: A typical solution-processed OLED architecture.
Protocol:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole-Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the synthesized emissive material (derived from this compound) in a suitable organic solvent (e.g., toluene, chlorobenzene). Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the film at an appropriate temperature to remove residual solvent.
-
Electron-Transporting Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the ETL (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi) (30 nm), lithium fluoride (LiF) (1 nm), and aluminum (Al) (100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from oxygen and moisture.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a common OFET architecture, suitable for characterizing the charge-transport properties of newly synthesized semiconductors.
Device Architecture: Si/SiO₂ / Organic Semiconductor / Source-Drain Electrodes
Figure 4: Bottom-gate, top-contact OFET structure.
Protocol:
-
Substrate Preparation: Use a highly doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. Clean the substrate by ultrasonication in acetone and isopropanol.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the morphology of the organic semiconductor film and passivate charge traps. A common treatment is immersion in a solution of octadecyltrichlorosilane (OTS) in toluene.
-
Organic Semiconductor Deposition: Deposit the synthesized organic semiconductor (derived from this compound) onto the treated SiO₂ surface. This can be done by spin-coating from a solution or by thermal evaporation in a high-vacuum chamber. The deposition conditions should be optimized to achieve a uniform, crystalline thin film.
-
Source and Drain Electrode Deposition: Using a shadow mask to define the channel length and width, thermally evaporate gold (Au) (typically 50 nm) onto the organic semiconductor layer to form the source and drain electrodes.
-
Annealing: Anneal the completed device at a temperature below the glass transition or melting point of the organic semiconductor to improve the film morphology and the contact between the semiconductor and the electrodes.
-
Characterization: Characterize the electrical properties of the OFET in a probe station under an inert atmosphere or vacuum.
Data and Performance Metrics
The performance of organic electronic materials and devices is quantified by several key parameters. When synthesizing and characterizing new materials derived from this compound, the following data should be collected.
Table 1: Material Properties
| Property | Typical Values for Organic Semiconductors | Measurement Technique |
| Highest Occupied Molecular Orbital (HOMO) | -5.0 to -6.0 eV | Cyclic Voltammetry (CV) |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -3.5 eV | CV or UV-Vis Absorption Edge |
| Optical Bandgap (E_g) | 1.8 to 3.5 eV | UV-Vis Absorption Spectroscopy |
| Photoluminescence (PL) Wavelength | 400 to 700 nm | Fluorescence Spectroscopy |
| PL Quantum Yield (PLQY) | 10% to 90% | Integrating Sphere |
| Glass Transition Temperature (T_g) | > 100 °C | Differential Scanning Calorimetry (DSC) |
Table 2: Device Performance Metrics
| Device | Parameter | Typical Values |
| OLED | Turn-on Voltage (V_on) | 2.5 - 10 V |
| Luminance (L) | > 1000 cd/m² | |
| External Quantum Efficiency (EQE) | 5 - 25% | |
| Color Coordinates (CIE) | (x, y) | |
| OFET | Field-Effect Mobility (μ) | 10⁻³ - 10 cm²/Vs |
| On/Off Current Ratio | > 10⁵ | |
| Threshold Voltage (V_th) | 0 to -20 V (p-type) |
Conclusion
This compound is a strategically important starting material for the synthesis of a wide range of functional organic molecules for electronic applications. Its utility in palladium-catalyzed cross-coupling reactions allows for the construction of tailored liquid crystals, hole-transporting materials, and emissive compounds. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this versatile building block in the development of next-generation organic electronic devices. The careful design of synthetic targets and a systematic approach to device fabrication and characterization will be key to unlocking the full potential of materials derived from this precursor.
experimental procedure for synthesizing nematic liquid crystals from 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Application Note & Protocol: Synthesis of a Nematic Liquid Crystal via Suzuki-Miyaura Coupling
Title: A Detailed Protocol for the Synthesis of 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile from 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Abstract
This document provides a comprehensive guide for the synthesis of the nematic liquid crystal 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile. The protocol details a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming C-C bonds, which is fundamental in the synthesis of many liquid crystal materials.[1][2][3][4][5] Starting from this compound and 4-cyanophenylboronic acid, this guide offers a step-by-step procedure suitable for researchers in materials science, organic chemistry, and drug development. The causality behind experimental choices, purification techniques, and detailed characterization methodologies are thoroughly explained to ensure scientific integrity and reproducibility.
Introduction
Nematic liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[6] In the nematic phase, the constituent molecules possess long-range orientational order but no long-range positional order, allowing them to flow like a liquid while maintaining anisotropic properties.[6][7] This unique combination of fluidity and order is harnessed in a vast array of technologies, most notably in liquid crystal displays (LCDs).[8]
The molecular architecture of nematic liquid crystals, often described as calamitic (rod-like), is crucial to their function.[6] It typically consists of a rigid core, often composed of linked aromatic or cycloaliphatic rings, and flexible terminal groups. The target molecule, 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, exemplifies this structure. The trans-4-propylcyclohexyl and biphenyl groups form the rigid core, providing the necessary structural anisotropy, while the terminal propyl and cyano groups influence the material's physical properties, such as its mesophase temperature range and dielectric anisotropy.[8][9] The strong dipole moment of the cyano group is particularly important for aligning the molecules in an electric field.[8][9]
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for synthesizing the biaryl cores common in liquid crystals.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[5][10] Its tolerance for a wide range of functional groups, mild reaction conditions, and high yields make it an ideal choice for the synthesis of complex organic molecules like our target liquid crystal.[5] This protocol will utilize this compound as the aryl iodide component, highlighting its role as a key building block in advanced organic synthesis.[2]
Reaction Scheme
The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction as depicted below:
-
Reactants: this compound and 4-Cyanophenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Toluene/Ethanol/Water mixture
-
Product: 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, workup, and purification of the target liquid crystal.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) |
| This compound | 111158-11-3 | 342.25 | 5.0 | 1.71 g |
| 4-Cyanophenylboronic acid | 126747-14-6 | 146.94 | 6.0 (1.2 eq) | 0.88 g |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.15 (3 mol%) | 173 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 (3.0 eq) | 2.07 g |
| Toluene, Anhydrous | 108-88-3 | 92.14 | - | 40 mL |
| Ethanol, 200 Proof | 64-17-5 | 46.07 | - | 10 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL |
| Ethyl Acetate (for workup) | 141-78-6 | 88.11 | - | ~150 mL |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g |
| Hexanes/Ethyl Acetate (for chromatography) | - | - | - | As needed |
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Palladium compounds are toxic and should be handled with care.
-
Toluene and ethyl acetate are flammable. Avoid open flames and sparks.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling experimental workflow.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add this compound (1.71 g, 5.0 mmol), 4-cyanophenylboronic acid (0.88 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Add 40 mL of anhydrous toluene to the flask.
-
-
Degassing:
-
Seal the flask and carefully evacuate the air using a vacuum pump and then backfill with argon gas.
-
Repeat this vacuum-argon cycle three times to ensure the reaction atmosphere is inert. An inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen.[11]
-
-
Reaction Execution:
-
Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (173 mg, 0.15 mmol) to the flask.
-
Add ethanol (10 mL) and deionized water (10 mL) via syringe. The aqueous-organic solvent mixture is often beneficial for Suzuki couplings, improving the solubility of the base and facilitating the reaction.[3][12]
-
Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously.
-
Allow the reaction to reflux for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 9:1 hexanes:ethyl acetate mixture. The disappearance of the starting aryl iodide spot indicates the reaction is nearing completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with 50 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with an additional 20 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add 50 mL of deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product will appear as a waxy solid. Purify this material using flash column chromatography on silica gel.[13] A gradient elution starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.
-
For final purification, recrystallize the solid product from a mixture of ethanol and heptane.[14] Dissolve the solid in a minimal amount of hot ethanol and add heptane dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
Characterization and Data Analysis
The identity, purity, and liquid crystalline properties of the synthesized 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile must be confirmed through various analytical techniques.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure of the final product. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, cyclohexyl, and propyl protons and carbons.
-
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy will confirm the presence of key functional groups. A sharp peak around 2230 cm⁻¹ is indicative of the C≡N (nitrile) stretch, which is a critical feature of the target molecule.
Thermal and Mesophase Analysis
The liquid crystalline behavior is highly dependent on temperature.[15][16] The following techniques are essential for characterizing the mesophases.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures of the material.[17] A typical DSC thermogram will show endothermic peaks upon heating corresponding to the crystal-to-nematic (T_CN) and nematic-to-isotropic (T_NI, or clearing point) transitions.
-
Polarized Optical Microscopy (POM): POM is a crucial technique for the visual identification of liquid crystal phases.[17] When the nematic phase is observed between crossed polarizers, it will exhibit a characteristic Schlieren or threaded texture. Heating the sample on a hot stage while observing under the microscope allows for direct correlation of these textures with the transition temperatures measured by DSC.
Characterization Workflow Diagram
Caption: Logical flow for product characterization.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of the nematic liquid crystal 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile using a Suzuki-Miyaura cross-coupling reaction. By carefully following the outlined steps for synthesis, purification, and characterization, researchers can successfully produce this valuable material for applications in display technology and other advanced materials research. The emphasis on the rationale behind experimental choices and the inclusion of comprehensive characterization techniques ensures the integrity and reproducibility of the results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. colorado.edu [colorado.edu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. studylib.net [studylib.net]
- 14. brainly.com [brainly.com]
- 15. OPG [opg.optica.org]
- 16. macromolchem.com [macromolchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(Trans-4-propylcyclohexyl)-4-iodobenzene as a Versatile Building Block for Organic Semiconductors
Document ID: AN-OS-20260105-1
Abstract
This document provides a comprehensive technical guide on the application of 1-(trans-4-propylcyclohexyl)-4-iodobenzene (CAS No. 111158-11-3) as a pivotal building block in the synthesis of advanced organic semiconductor materials. We delve into the molecule's unique structural attributes and their influence on the properties of resulting materials, particularly liquid crystalline semiconductors. Detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, are presented. This guide is intended for researchers and scientists in materials science, organic electronics, and drug development, offering both the theoretical basis and practical methodologies for leveraging this compound in the design of novel functional materials.
Introduction: The Strategic Value of a Core Building Block
The rational design of organic semiconductors is anchored in the selection of molecular building blocks that impart specific, predictable properties to the final material. This compound stands out as a valuable intermediate in this context.[1] Its molecular architecture, featuring a reactive aryl iodide on a rigid phenyl core, combined with a bulky, aliphatic trans-propylcyclohexyl group, offers a unique combination of features for creating high-performance materials like those used in organic electronics and liquid crystal displays (LCDs).[1][2]
The primary utility of this compound lies in its function as an aryl halide precursor in palladium-catalyzed cross-coupling reactions.[1] The carbon-iodine bond is highly reactive, facilitating efficient carbon-carbon bond formation under mild conditions, a cornerstone of modern organic synthesis.[3][4][5] This allows for the systematic construction of complex, conjugated molecular systems essential for charge transport.[3][6]
Physicochemical Properties & Structural Rationale
The efficacy of this compound is rooted in its distinct structural components:
-
The Aryl Iodide Group: The iodine substituent is an excellent leaving group in cross-coupling reactions, making it more reactive than its bromine or chlorine counterparts. This high reactivity allows for lower catalyst loadings and milder reaction conditions, which is crucial for the synthesis of complex molecules with sensitive functional groups.[7]
-
The Trans-4-propylcyclohexyl Group: This non-polar, saturated cyclic group significantly influences the solid-state packing and solubility of the final semiconductor material.[1] Unlike aromatic side chains, the cyclohexyl moiety does not engage in strong π-π stacking but can lead to favorable morphologies for charge transport.[8][9] Its bulkiness helps to prevent excessive aggregation, improving solubility in organic solvents for solution-based processing, while its rigid trans conformation contributes to the formation of the elongated, rod-like molecular shapes characteristic of liquid crystals.[2][10] This can lead to materials with broad nematic temperature ranges and high thermal stability.[2]
| Property | Value | Source |
| CAS Number | 111158-11-3 | [1] |
| Molecular Formula | C₁₅H₂₁I | Inferred |
| Molecular Weight | 328.24 g/mol | [11] |
| Appearance | Colorless liquid (typical) | [12] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
Application Notes: Engineering Liquid Crystalline Semiconductors
The primary application for this building block is in the synthesis of thermotropic liquid crystals and liquid crystalline organic semiconductors. The combination of a rigid aromatic core (which can be extended via cross-coupling) and the flexible, bulky propylcyclohexyl group promotes the formation of mesophases, particularly the nematic phase, which is critical for display applications.[2]
In the context of organic field-effect transistors (OFETs), the cyclohexyl group plays a crucial role in tuning molecular packing. While phenyl-terminated side chains can offer stabilizing C-H···π interactions, the aliphatic cyclohexyl group can result in different intermolecular arrangements.[8][9] This substituent-driven engineering is a key strategy for optimizing charge carrier mobility in organic semiconductors.[9][13] By coupling this compound with various aromatic or heteroaromatic boronic acids or terminal alkynes, a diverse library of materials can be synthesized with tailored electronic properties and processing characteristics.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The following protocols are representative methodologies for the use of this compound in two of the most fundamental C-C bond-forming reactions.
Note: These are generalized protocols. The optimal choice of catalyst, ligand, base, and solvent may vary depending on the specific coupling partner. Researchers should perform small-scale test reactions to optimize conditions.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes the synthesis of a 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl] derivative, a core structure in many liquid crystals.
Reaction Scheme: (Aryl-I) + (Aryl'-B(OH)₂) --[Pd Catalyst, Base]--> (Aryl-Aryl')
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to the flask. Add the solvent system, typically a mixture like Toluene/Ethanol/H₂O (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
This protocol is essential for synthesizing molecules with rigid, linear alkyne linkers, which are common in organic electronics and molecular wires.
Reaction Scheme: (Aryl-I) + (H−C≡C−R) --[Pd/Cu Catalyst, Base]--> (Aryl−C≡C−R)
Caption: Workflow for a typical copper-co-catalyzed Sonogashira reaction.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq).
-
Solvent and Base: Add a suitable solvent, often a mixture of a non-polar solvent like THF or Toluene and an amine base (e.g., triethylamine or diisopropylethylamine), which also serves as a reactant.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and the copper(I) iodide (CuI) co-catalyst (0.5-2 mol%).
-
Inert Atmosphere: Ensure the system remains under an inert atmosphere. Degassing the solvent/base mixture prior to catalyst addition is recommended.
-
Reaction: Stir the reaction mixture at the appropriate temperature. Many Sonogashira couplings proceed efficiently at room temperature, while others may require gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction via TLC or GC-MS.
-
Workup: Upon completion, cool the mixture and filter it through a pad of Celite to remove the precipitated amine salts and catalyst residues.
-
Concentration: Rinse the filter pad with the reaction solvent and concentrate the combined filtrates under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the coupled product.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Palladium Catalysts: Palladium compounds can be toxic and are often pyrophoric on carbon supports. Handle with care under an inert atmosphere.
-
Solvents and Reagents: Use appropriate precautions for all solvents and reagents, particularly flammable solvents and corrosive bases. Review the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a strategically important building block for the synthesis of organic semiconductors, especially those with liquid crystalline properties. Its well-defined structure allows for precise control over molecular architecture and solid-state properties. The robust and versatile palladium-catalyzed coupling reactions detailed in this guide provide a reliable pathway for incorporating this moiety into novel, high-performance materials for a range of applications in organic electronics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. heeneygroup.com [heeneygroup.com]
- 11. This compound | 111158-11-3 [sigmaaldrich.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
Synthesis of Biphenyl Derivatives Using 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: An Application and Protocol Guide
This comprehensive guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of biphenyl derivatives. We will delve into the practical application of 1-(trans-4-propylcyclohexyl)-4-iodobenzene as a versatile building block in palladium-catalyzed cross-coupling reactions, providing not only detailed protocols but also the scientific rationale behind the experimental choices. The unique structural motif of the trans-4-propylcyclohexyl group imparts desirable physicochemical properties, particularly in the field of liquid crystals and advanced materials.
Introduction: The Significance of Substituted Biphenyls
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science. Their rigid, planar nature provides a robust framework for the precise spatial orientation of functional groups, influencing biological activity and material properties. The introduction of a trans-4-propylcyclohexyl moiety offers a unique combination of a bulky, lipophilic group with conformational rigidity, which can enhance binding affinity to biological targets or influence the mesogenic properties of liquid crystals. This compound is a key starting material for accessing these valuable derivatives due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The formation of the biaryl C-C bond is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide starting material makes it an excellent substrate for several key transformations, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for the synthesis of biphenyls, celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic boronic acid reagents.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the synthesis of a liquid crystalline biphenyl derivative via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-cyanophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive flow of the inert gas.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biphenyl derivative.
Expert Insights:
-
Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst, for more challenging couplings, catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos can be more effective.
-
Base Selection: The choice of base is crucial for activating the boronic acid. K₂CO₃ is a common and effective choice, but for less reactive systems, stronger bases like Cs₂CO₃ may be required.
-
Solvent System: A biphasic solvent system like toluene/water or dioxane/water is often necessary to dissolve both the organic substrates and the inorganic base.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Effective for a broad range of substrates. |
| Ligand | PPh₃ or SPhos | Stabilizes the palladium catalyst and influences reactivity. |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water | Ensures solubility of all reactants. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed. |
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction provides a powerful method for the C-C bond formation between an aryl halide and an alkene, leading to the synthesis of substituted styrenic derivatives.[1]
Mechanistic Rationale:
The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and regeneration of the catalyst.
-
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the aryl iodide.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Diagram of the Heck Reaction Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-(trans-4-propylcyclohexyl)-4-iodobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert insights and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the use of 1-(trans-4-propylcyclohexyl)-4-iodobenzene. Our goal is to help you navigate common challenges, enhance reaction yields, and ensure the integrity of your synthetic processes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format. We delve into the root causes of these issues and provide actionable, scientifically-grounded solutions.
Q1: My reaction yield is very low or non-existent, and I'm recovering most of my starting aryl iodide. What are the primary causes?
A1: Recovering the aryl iodide starting material suggests a failure in the catalytic cycle, most likely at the oxidative addition or transmetalation stage. Here’s a systematic approach to diagnosing the problem:
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can fail if the phosphine ligands are already oxidized or if other components hinder the process.[1]
-
Solution: Use a fresh, high-purity catalyst and phosphine ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst system (e.g., a Buchwald precatalyst) to ensure a sufficient concentration of the active catalytic species.
-
-
Inefficient Oxidative Addition: While aryl iodides are highly reactive and readily undergo oxidative addition, certain conditions can be surprisingly inefficient.[1][2] Studies have shown that with the common Pd(PPh₃)₄ catalyst, the key intermediate formed after oxidative addition can be slow to proceed through the rest of the cycle at lower temperatures (e.g., ~50 °C), effectively stalling the reaction.[3]
-
Solution: Increase the reaction temperature to the typical 80-100 °C range for standard thermal heating.[4] This provides the necessary energy to overcome the activation barrier for all steps in the catalytic cycle.
-
-
Failed Transmetalation: This step requires the activation of the organoboron reagent by a base.[5][6]
-
Solution:
-
Check Your Base: Ensure the base is of high purity, has been stored correctly (many are hygroscopic), and is adequately soluble in the reaction medium. Using a stronger base like K₃PO₄ or Cs₂CO₃ can often accelerate transmetalation.
-
Boronic Acid/Ester Quality: The organoboron reagent may have degraded. See Q2 for more details.
-
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize phosphine ligands, halting the reaction.[7]
-
Solution: Ensure your entire experimental setup is rigorously purged with an inert gas (Argon or Nitrogen). Solvents must be properly degassed before use by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.[8]
-
Q2: I'm observing significant byproduct formation, leading to low yields of my desired product and difficult purification. What are these byproducts and how can I prevent them?
A2: The most common byproducts in Suzuki couplings are from protodeboronation and homocoupling. Identifying which is occurring is key to solving the problem.
-
Protodeboronation: This is the cleavage of the C–B bond of your organoboron reagent, replacing it with a C–H bond. It is a major pathway for yield loss.[1][9]
-
Cause: This side reaction is often promoted by the presence of water and the strength of the base, especially at elevated temperatures.[7]
-
Mitigation Strategies:
-
Use a Milder Base: If you suspect protodeboronation, switch from a strong base like NaOH to a milder one like K₂CO₃ or K₃PO₄.
-
Use a More Stable Boron Reagent: Boronic acids are susceptible to degradation. Convert your boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate, which are more resistant to protodeboronation.[1][10] These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing the side reaction.
-
Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
-
-
Homocoupling (Glaser Coupling): This is the formation of a biaryl product from the coupling of two molecules of your organoboron reagent.
-
Cause: The primary cause is the presence of oxygen, which facilitates the Pd-catalyzed oxidative coupling of the boronic acid molecules.[1][7] Using a Pd(II) precatalyst can also sometimes lead to initial homocoupling as the catalyst is reduced to Pd(0).[1]
-
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all reagents, solvents, and the reaction headspace are free of oxygen by using a robust inert gas technique.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the initial homocoupling that may occur during the in situ reduction of Pd(II) salts.
-
-
Q3: The reaction is sluggish and requires a very long time to reach completion. How can I increase the reaction rate?
A3: Sluggish reactions are typically due to suboptimal reaction parameters. Given that this compound is a highly reactive electrophile, the bottleneck may lie elsewhere.
-
Catalyst System: The choice of ligand has a profound impact on reaction rate.
-
Solution: While PPh₃ is a standard ligand, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically accelerate the catalytic cycle, particularly the reductive elimination step.[5] This often allows for lower catalyst loadings and shorter reaction times.
-
-
Temperature: Thermal energy is a key driver of reaction rate.
-
Solution:
-
Increase Temperature: If you are running the reaction below 80 °C, increasing the temperature to 90-100 °C will likely provide a significant rate enhancement.[4]
-
Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for accelerating Suzuki couplings. Reactions that take hours can often be completed in minutes, which also helps to minimize byproduct formation by reducing overall thermal exposure.[9][11]
-
-
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of intermediates.
-
Solution: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are standard.[1] The water helps to dissolve the inorganic base and facilitates the transmetalation step. Experimenting with different solvent systems (e.g., THF/H₂O, Toluene/EtOH/H₂O) can sometimes lead to improved rates.
-
Frequently Asked Questions (FAQs)
-
What is the best general-purpose catalyst for coupling with an aryl iodide like this one? For a highly reactive aryl iodide, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is often sufficient and effective.[11] For more challenging couplings or to achieve higher turnover numbers, a combination of a Pd(II) source like Pd(OAc)₂ with a modern ligand such as SPhos or XPhos is an excellent choice.[12]
-
How much catalyst should I use? For aryl iodides, catalyst loading can typically be low. A starting point of 1-2 mol% is common. For optimization, this can often be reduced to <0.5 mol% if an efficient ligand is used.[9]
-
Which base is recommended? Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent and widely used bases for this reaction.[4][13] K₃PO₄ is also very effective. The choice may depend on the specific boronic acid partner being used.
-
Why is water added to the reaction? Water is typically added to help dissolve the inorganic base (like K₂CO₃) and to facilitate the formation of the reactive boronate species [R-B(OH)₃]⁻, which is crucial for the transmetalation step.[13] However, anhydrous conditions are also possible, particularly with certain boronate esters and bases.[1]
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Key Parameter Optimization
The following table summarizes key reaction parameters and provides recommended starting points for the Suzuki coupling of this compound.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (1-2 mol%) OR Pd(OAc)₂ (1-2 mol%) | The C-I bond is highly reactive, so standard catalysts are often sufficient.[14] For lower loadings or faster reactions, use a Pd(II)/ligand system. |
| Ligand | PPh₃ (if using Pd(OAc)₂) OR SPhos (2-4 mol%) | Electron-rich, bulky phosphine ligands (e.g., SPhos) or NHC ligands can accelerate the reaction and allow for lower temperatures or catalyst loadings.[12] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents) | These bases offer a good balance of reactivity and minimization of side reactions. Ensure the base is finely powdered and dry.[13] |
| Organoboron Reagent | Arylboronic Acid (1.1 - 1.2 equivalents) | A slight excess ensures complete consumption of the limiting aryl iodide. If protodeboronation is an issue, switch to the corresponding pinacol ester (1.1 - 1.2 equiv).[1] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) OR Toluene/EtOH/H₂O (4:1:1) | A mixed aqueous/organic system is standard for dissolving both the organic substrates and the inorganic base.[1][15] Ensure solvents are properly degassed. |
| Temperature | 80 - 100 °C (Conventional) OR 100 - 120 °C (Microwave) | Aryl iodides react readily at these temperatures. Microwave heating can dramatically reduce reaction times from hours to minutes.[15] |
Experimental Protocols
Protocol 1: Standard Thermal Suzuki Coupling
This protocol provides a general procedure using conventional heating.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water via syringe.[11]
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol utilizes microwave irradiation for rapid reaction times.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (0.6 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 2 mol%)
-
SPhos (0.02 mmol, 4 mol%)
-
K₃PO₄ (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL), degassed
-
Water (1 mL), degassed
-
Microwave vial with stir bar and crimp cap
Procedure:
-
In the microwave vial, combine this compound, the arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed 1,4-dioxane and water.
-
Purge the vial headspace with inert gas for 1-2 minutes, then securely seal with the crimp cap.[15]
-
Place the vial in the microwave reactor. Irradiate at 120 °C for 15-30 minutes.
-
After the reaction, allow the vial to cool to room temperature before carefully opening.
-
Follow the workup and purification steps (7-10) as described in Protocol 1.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Welcome to the technical support guide for the purification of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (CAS 111158-11-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in obtaining this critical intermediate with high purity. The methodologies described are grounded in established chemical principles and validated through practical application insights.
Introduction: The Critical Need for Purity
This compound is a key building block in the synthesis of advanced materials, particularly liquid crystals and complex pharmaceutical intermediates.[1] The performance of these final products is directly dependent on the purity of this precursor. Impurities, such as isomers (cis-form), unreacted starting materials, or by-products, can significantly hinder performance and lead to inconsistent results. This guide addresses the common challenges encountered during its purification.
Part 1: Initial Assessment & Troubleshooting
Before selecting a purification method, a preliminary assessment of your crude material is essential. This initial diagnosis will guide you to the most efficient strategy.
Q1: My crude product is an oil/waxy solid, but the pure compound should be a crystalline solid. What does this indicate?
This is a common issue and typically points to one or more of the following:
-
High Impurity Content: Significant amounts of by-products or unreacted starting materials can depress the melting point of the desired compound, resulting in an oily or semi-solid state.
-
Residual Solvent: Trapped solvent from the reaction work-up (e.g., dichloromethane, THF, toluene) can prevent crystallization.
-
Presence of Cis/Trans Isomers: The presence of the cis-isomer of the propylcyclohexyl ring can disrupt the crystal lattice of the desired trans-isomer, leading to a lower melting point or an oily mixture.
Recommended Action: Perform a preliminary analysis using Thin Layer Chromatography (TLC) to visualize the number of components and estimate the level of impurities.
Decision Workflow: Choosing Your Purification Strategy
The following decision tree can help you select the most appropriate starting point for purification based on the state of your crude material.
Caption: Initial decision tree for selecting a purification method.
Part 2: Frequently Asked Questions (FAQs) & Protocols
This section provides detailed answers to common purification challenges and includes step-by-step experimental protocols.
Focus Area 1: Column Chromatography
Column chromatography is a versatile and powerful technique for separating compounds based on their differential adsorption to a stationary phase.[2][3] It is the method of choice for complex mixtures or oily crude products.
Q2: When should I absolutely choose column chromatography over recrystallization?
Choose column chromatography when:
-
Your crude product is an oil or semi-solid.
-
TLC analysis shows multiple components with close retention factors (Rf).
-
Impurities have very similar solubility properties to your target compound, making separation by crystallization difficult.[4]
-
You need to remove both more polar and less polar impurities simultaneously.
Q3: What is the recommended column setup (stationary/mobile phase) for this compound?
Given the structure—a non-polar propylcyclohexyl tail and a moderately polar iodobenzene head—a normal-phase setup is ideal.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Provides excellent separation for compounds with moderate polarity differences and is cost-effective.[3] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with 100% hexane to elute non-polar impurities. Gradually increase the ethyl acetate concentration (e.g., to 2-5%) to elute the product.[5] This gradient approach ensures a clean separation. |
| TLC Visualization | UV lamp (254 nm) | The aromatic iodobenzene ring will be visible under UV light. |
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound on a multi-gram scale.
Workflow Diagram: Flash Chromatography
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Methodology:
-
Column Preparation: Select a glass column of appropriate size. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Prepare a slurry of silica gel in 100% hexane and carefully pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (like hexane or dichloromethane). Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin eluting with 100% hexane, collecting fractions.[5] This will remove highly non-polar impurities. Monitor the eluent using a TLC plate.
-
Gradient Increase: Once non-polar impurities have been eluted, gradually increase the polarity of the mobile phase. A typical gradient would be stepping up to 2% ethyl acetate in hexane, then 5% if needed. The target compound should begin to elute.
-
Fraction Collection & Analysis: Collect fractions systematically and analyze them by TLC. Spot each fraction on a TLC plate alongside a sample of your crude material.
-
Pooling and Evaporation: Combine the fractions that contain only the pure product spot. Remove the solvent using a rotary evaporator to yield the purified this compound.
Focus Area 2: Recrystallization
Recrystallization is an excellent technique for purifying compounds that are solid at room temperature and have a moderate to high initial purity.[6] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Q4: How do I choose the best solvent for recrystallizing my product?
The ideal solvent is one in which your product is:
-
Sparingly soluble at room temperature.
-
Highly soluble at the solvent's boiling point.
-
Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration).[7]
For this specific molecule, a mixed solvent system often works best to fine-tune polarity.[8]
| Solvent System | Recommendation | Rationale & Procedure |
| Primary Choice | Ethanol | A good starting point. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly. |
| Mixed System 1 | Hexane / Ethyl Acetate | Dissolve the compound in a minimal amount of hot ethyl acetate (the "good" solvent). Slowly add hot hexane (the "poor" solvent) until the solution becomes slightly cloudy (the saturation point). Add a drop or two of ethyl acetate to clarify, then cool slowly.[7] |
| Mixed System 2 | Isopropanol / Water | Similar to the above, dissolve in hot isopropanol and add water dropwise until turbidity appears. Clarify with a drop of isopropanol and cool. |
Q5: My compound "oils out" instead of forming crystals. What can I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[9] To fix this:
-
Reheat the solution to redissolve the oil.
-
Add more of the "good" solvent (e.g., ethanol, ethyl acetate) to decrease the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Try a different solvent system with a lower boiling point.
Q6: My crystallization yield is very low. How can I improve it?
A poor yield is often due to using too much solvent or premature crystallization.[9]
-
Use Minimal Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Slow Cooling: Cool the flask slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.
-
Second Crop: After filtering the first crop of crystals, concentrate the remaining mother liquor by boiling off some solvent and cool again. This may yield a "second crop" of crystals, which should be analyzed for purity separately.
Protocol 2: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating until the solid just dissolves.
-
Saturation: Slowly add hot hexane dropwise to the solution until you observe persistent cloudiness.
-
Clarification: Add 1-2 drops of hot ethyl acetate to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or dry them in a vacuum oven at a low temperature.
Part 3: Purity Verification
After purification, it is crucial to verify the purity and identity of the final product.
Q7: What analytical methods should I use to confirm the purity?
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot.
-
¹H NMR Spectroscopy: This will confirm the chemical structure. Pay close attention to the cyclohexyl region to confirm the trans configuration and the aromatic region for correct substitution patterns. The absence of impurity peaks is a strong indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
References
- 1. nbinno.com [nbinno.com]
- 2. longdom.org [longdom.org]
- 3. chromtech.com [chromtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
common side reactions in the synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Welcome to the technical support center for the synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
Introduction: The Synthetic Landscape
The synthesis of this compound is a critical step in the development of various advanced materials, particularly liquid crystals, where the molecule's specific stereochemistry and functional handles are paramount. The most common synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, or a multi-step sequence involving the formation of 4-propylcyclohexylbenzene followed by iodination. Each of these routes, while effective, presents a unique set of potential side reactions and purification challenges that can impact yield, purity, and the crucial trans-isomer ratio. This guide will dissect these issues and provide robust solutions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for their occurrence and actionable steps for resolution.
Issue 1: Low Yield of the Desired Product in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling between 4-(trans-4-propylcyclohexyl)boronic acid and 1,4-diiodobenzene, but my yields of this compound are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings for this target molecule can often be attributed to several competing side reactions. Understanding these pathways is the first step to mitigating them.
1. Homocoupling of the Aryl Iodide:
-
Causality: The palladium catalyst can promote the coupling of two molecules of your aryl iodide (1,4-diiodobenzene) to form a biphenyl byproduct. This is particularly prevalent if the palladium(0) catalyst is oxidized to palladium(II) in the absence of the boronic acid coupling partner[1][2]. The presence of oxygen in the reaction mixture can facilitate this process[1].
-
Troubleshooting & Optimization:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period.
-
Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure its reduction to the active Pd(0) species is efficient. The choice of phosphine ligand can influence this.
-
Order of Addition: Adding the aryl iodide slowly to the mixture containing the catalyst, base, and boronic acid can sometimes minimize its opportunity to homocouple.
-
2. Protodeboronation of the Boronic Acid:
-
Causality: This is a common side reaction where the carbon-boron bond of your 4-(trans-4-propylcyclohexyl)boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-propylcyclohexylbenzene[3][4]. This reaction is often catalyzed by aqueous base and can be exacerbated by elevated temperatures and prolonged reaction times[3][4].
-
Troubleshooting & Optimization:
-
Choice of Base: Use the mildest effective base. While strong bases like NaOH or KOH are common, consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or even organic bases.
-
Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can suppress protodeboronation, although this may require alternative boronic acid derivatives like pinacol esters[4].
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
-
3. Oxidation of the Boronic Acid:
-
Causality: Boronic acids can be susceptible to oxidation, especially in the presence of trace peroxides in ethereal solvents, leading to the formation of phenols[5].
-
Troubleshooting & Optimization:
-
Solvent Purity: Use freshly distilled or peroxide-free solvents.
-
Inert Atmosphere: Maintaining a strict inert atmosphere throughout the reaction is crucial.
-
Issue 2: Formation of Isomers and Reduced Arene Byproducts in Negishi Coupling
Question: I'm attempting a Negishi coupling between a 4-propylcyclohexylzinc halide and 1,4-diiodobenzene and observing significant amounts of 4-propylcyclohexylbenzene and what appears to be isomerized products. How can I suppress these side reactions?
Answer:
The Negishi coupling, while powerful, is prone to specific side reactions when using alkylzinc reagents, especially those with β-hydrogens like the propylcyclohexyl group.
1. β-Hydride Elimination:
-
Causality: The palladium-alkyl intermediate can undergo β-hydride elimination to form a palladium-hydride species and an alkene. This palladium-hydride can then reductively eliminate with the aryl halide to produce the reduced arene (4-propylcyclohexylbenzene)[6][7]. This is a major pathway for byproduct formation in couplings involving secondary alkylmetallic reagents[6][8].
-
Troubleshooting & Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting β-hydride elimination[6][9]. Ligands like SPhos, XPhos, or specifically designed biaryl phosphines are often effective[6].
-
Temperature Control: Lowering the reaction temperature can disfavor β-hydride elimination relative to the desired reductive elimination.
-
2. Isomerization of the Alkylzinc Reagent:
-
Causality: The β-hydride elimination/re-insertion process can also lead to isomerization of the alkyl group[10][11]. While less of a concern for the symmetrical propylcyclohexyl group in terms of constitutional isomers, it can potentially affect the stereochemistry.
-
Troubleshooting & Optimization:
-
Catalyst System: As with β-hydride elimination, the catalyst system plays a key role. Nickel catalysts have sometimes been shown to be less prone to this issue in certain cases[8][12].
-
Additives: The presence of certain salts, like lithium salts, in the organozinc reagent preparation can influence the reactivity and stability of the organometallic species and may impact isomerization pathways[8].
-
Issue 3: Presence of the cis-Isomer in the Final Product
Question: My final product contains a significant amount of the cis-isomer of 1-(4-propylcyclohexyl)-4-iodobenzene. How can I increase the proportion of the desired trans-isomer?
Answer:
Achieving a high diastereomeric excess of the trans-isomer is crucial. The presence of the cis-isomer can arise from the starting materials or isomerization during the synthesis.
1. Starting Material Purity:
-
Causality: The most common source of the cis-isomer is an impure starting material. If your 4-propylcyclohexyl precursor (e.g., boronic acid, zinc halide, or Grignard reagent) is a mixture of cis and trans isomers, this will be reflected in your final product.
-
Troubleshooting & Optimization:
-
Purification of Precursors: It is often easier to separate the cis and trans isomers of the precursors than the final product. Techniques like fractional crystallization or chromatography can be employed[13][14].
-
Synthesis of Stereochemically Pure Precursors: Employ synthetic routes to the propylcyclohexyl moiety that favor the formation of the thermodynamically more stable trans-isomer. For example, catalytic hydrogenation of an aromatic precursor can be optimized to yield a high trans:cis ratio.
-
2. Isomerization during Reaction:
-
Causality: While less common under standard cross-coupling conditions, certain reaction conditions, particularly those involving strong acids or bases and high temperatures, could potentially lead to isomerization[15].
-
Troubleshooting & Optimization:
-
Mild Reaction Conditions: Employing milder reaction conditions (lower temperatures, weaker bases) can help preserve the stereochemistry of your starting materials.
-
Post-synthesis Isomerization: In some cases, it may be possible to isomerize the cis product to the more stable trans isomer after the main reaction is complete, for example, by treatment with a strong acid or base, though this requires careful optimization to avoid product degradation[16].
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final product and remove the cis-isomer?
A1: Separating the cis and trans isomers of 1-(4-propylcyclohexyl)-4-iodobenzene can be challenging due to their very similar physical properties[14].
-
Fractional Crystallization: This is often the most effective method for large-scale purification. The more linear and symmetrical trans-isomer typically packs better into a crystal lattice and may have a lower solubility in certain solvents, allowing for its selective crystallization. Experiment with different solvents and cooling rates.
-
Chromatography: For smaller scales, preparative HPLC or flash chromatography on silica gel can be effective. Due to the small difference in polarity, a long column and a shallow solvent gradient may be necessary.
-
Supercritical Fluid Chromatography (SFC): This technique can sometimes provide better resolution for challenging isomer separations than HPLC.
Q2: I am considering an alternative route involving the direct iodination of 4-propylcyclohexylbenzene. What are the potential side reactions?
A2: Direct iodination of an activated aromatic ring like 4-propylcyclohexylbenzene is a viable route, but regioselectivity can be a concern.
-
Over-iodination: The use of strong iodinating agents can lead to the formation of di-iodinated products.
-
Positional Isomers: While the propylcyclohexyl group is para-directing, some ortho-iodination may occur, leading to the formation of 1-(trans-4-propylcyclohexyl)-2-iodobenzene.
-
Control Measures: To minimize these side reactions, use a mild iodinating agent such as N-iodosuccinimide (NIS) with a catalytic amount of a Lewis or Brønsted acid[17]. Careful control of stoichiometry and reaction temperature is also essential.
Q3: How can I confirm the stereochemistry of my final product?
A3: The most definitive method for confirming the trans stereochemistry is through ¹H NMR spectroscopy. The axial and equatorial protons on the cyclohexane ring have different chemical shifts and coupling constants. In the trans-isomer, the proton at C1 (attached to the benzene ring) will typically appear as a broad multiplet with large axial-axial coupling constants. In contrast, the corresponding proton in the cis-isomer will have smaller axial-equatorial and equatorial-equatorial couplings. Comparison with literature data or 2D NMR techniques like NOESY can provide further confirmation.
Visualizing the Pathways: Reaction and Side Reactions
To better understand the competing reactions, the following diagrams illustrate the desired synthetic pathway and the common side reactions in a Suzuki-Miyaura coupling.
Caption: Desired Suzuki-Miyaura reaction pathway and competing side reactions.
Quantitative Data Summary
The following table summarizes typical conditions and potential issues for the common synthetic routes.
| Synthetic Route | Key Reagents | Typical Conditions | Common Side Reactions | Key Optimization Parameters |
| Suzuki-Miyaura Coupling | Aryl iodide, Boronic acid, Pd catalyst, Base | 60-100 °C, Toluene/Water or Dioxane/Water | Homocoupling, Protodeboronation, Oxidation | Rigorous degassing, choice of base, reaction time |
| Negishi Coupling | Aryl iodide, Organozinc reagent, Pd catalyst | 25-80 °C, THF or DMA | β-Hydride elimination, Isomerization, Arene reduction | Ligand selection, temperature control |
| Direct Iodination | 4-Propylcyclohexylbenzene, Iodinating agent | 0-25 °C, CH₂Cl₂ or CH₃CN | Over-iodination, Positional isomers | Stoichiometry of iodinating agent, mild catalyst |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize homocoupling and protodeboronation.
-
Degassing: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-(trans-4-propylcyclohexyl)boronic acid (1.2 eq.), K₂CO₃ (2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via cannula.
-
Reactant Addition: Add 1,4-diiodobenzene (1.0 eq.) to the mixture under a positive pressure of argon.
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to isolate the pure trans-isomer.
Protocol 2: Troubleshooting Workflow for Isomer Separation
This workflow outlines a systematic approach to separating cis and trans isomers.
Caption: A logical workflow for the purification of the trans-isomer.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Welcome to the technical support center for the synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this crucial liquid crystal intermediate. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in the synthesis of advanced materials. Its molecular structure, featuring a reactive iodine atom and a bulky propylcyclohexyl group, makes it an ideal starting material for creating specialized chemical entities.[1] It is particularly valuable in the production of high-performance liquid crystals for displays, organic electronic components, and as a building block in the synthesis of complex drug candidates.[1][2]
Q2: What are the most significant challenges when scaling up the synthesis of this compound?
A2: The primary challenges in scaling up the synthesis of this compound include:
-
Maintaining Stereochemistry: Ensuring the trans configuration of the propylcyclohexyl ring is crucial for the final properties of the liquid crystal and can be difficult to control on a large scale.
-
Reaction Control: Many of the potential synthetic routes, such as Grignard reactions, are highly exothermic and sensitive to moisture, which can be challenging to manage in large reactors.[3][4]
-
Side Reactions: The formation of byproducts, such as homocoupling products (biphenyls), can significantly reduce the yield and complicate purification.[5][6]
-
Purification: Achieving high purity on a large scale can be difficult. While chromatography is effective at the lab scale, it is often not economically viable for industrial production, necessitating the development of robust crystallization or distillation methods.[7][8]
-
Catalyst Residues: If palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are used, removing residual palladium to acceptable levels (ppm) is a critical and often challenging step.[9]
Q3: What are the common synthetic routes to this compound?
A3: While the exact industrial synthesis routes are often proprietary, common academic approaches that can be adapted for scale-up include:
-
Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester derivative of trans-4-propylcyclohexylbenzene with a di-iodinated or bromo-iodinated benzene. This is a versatile method for forming the C-C bond between the aromatic and cyclohexyl rings.[1][9][10]
-
Grignard Reaction: A Grignard reagent formed from a suitable halo-propylcyclohexane can react with a 1,4-dihalobenzene. Careful control of reaction conditions is essential to prevent side reactions.[3][4][5]
-
Direct Iodination: The synthesis may start with trans-4-propylcyclohexylbenzene, which is then iodinated. Common methods for iodination include using iodine with an oxidizing agent like nitric acid or using a diazotization reaction from the corresponding aniline.[11][12]
Troubleshooting Guide: Key Synthetic Steps
Grignard Reagent Formation and Reaction
The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions, especially at a larger scale.[3]
Q: My Grignard reaction to form the propylcyclohexyl Grignard reagent is not initiating. What are the likely causes and solutions?
A: Failure to initiate is a common problem with Grignard reactions. Here are the most likely causes and their solutions:
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[3][4][13] Physically crushing the magnesium turnings under an inert atmosphere can also expose a fresh, reactive surface.[4] |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a dry, inert atmosphere (argon or nitrogen).[4][13] Solvents must be anhydrous; using freshly opened bottles or distilling the solvent over a suitable drying agent is recommended.[13] |
| Impure Starting Materials | Impurities in the halo-propylcyclohexane or the solvent can inhibit the reaction.[4] Consider purifying the starting halide by distillation. |
Q: I am observing a low yield of my desired coupled product and a significant amount of a homocoupled byproduct (e.g., bipropylcyclohexyl). How can I minimize this?
A: This side product is likely due to Wurtz-type coupling.[6] Here’s how to mitigate it:
-
Slow Addition of Halide: Add the solution of the halo-propylcyclohexane dropwise to the magnesium suspension. This keeps the concentration of the halide low, disfavoring the coupling side reaction.[4]
-
Temperature Control: The reaction is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the formation of the Wurtz coupling product.[4][5]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents as it can better stabilize the reagent.[13]
-
Continuous Process: On an industrial scale, continuous flow reactors can significantly improve the selectivity of Grignard reagent formation and reduce Wurtz coupling by maintaining a high ratio of magnesium to the halide at the point of addition.[6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming the biaryl linkage, but catalyst efficiency and removal are key concerns during scale-up.[1][9][10]
Q: My Suzuki-Miyaura coupling reaction is sluggish or incomplete, even with a high catalyst loading. What could be the issue?
A: Several factors can lead to a sluggish Suzuki-Miyaura coupling reaction. Consider the following:
| Potential Cause | Recommended Solution |
| Inefficient Base | The choice and quality of the base are critical. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. A stronger base or a different solvent/base combination may be needed. A screening of different bases and solvents is recommended during process development.[9] |
| Catalyst Deactivation | The palladium catalyst can be deactivated by impurities in the starting materials or by side reactions. Ensure all starting materials are of high purity. The choice of ligand is also crucial for stabilizing the catalyst. |
| Poor Mixing | In a heterogeneous mixture (especially with an inorganic base), inefficient mixing can lead to slow reaction rates on a larger scale. Ensure your reactor has adequate agitation. |
| Oxygen Sensitivity | While some Suzuki couplings are robust, it is generally best practice to degas the reaction mixture and maintain an inert atmosphere to prevent oxidative side reactions that can deactivate the catalyst. |
Q: After the reaction, I am struggling to reduce the palladium content in my final product to an acceptable level. What are some effective methods for palladium removal?
A: Reducing palladium levels is a common challenge in pharmaceutical and advanced materials synthesis. Here are some strategies:
-
Aqueous Washes: Washing the organic phase with aqueous solutions of reagents that can complex with palladium, such as sodium bisulfite or thiourea, can be effective.[9]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium. The type of activated carbon and the treatment conditions (temperature, time) may need to be optimized.
-
Metal Scavengers: There are commercially available silica-based or polymer-based metal scavengers with functional groups that have a high affinity for palladium. These can be stirred with the product solution and then filtered off.
-
Crystallization: A well-developed crystallization process can be very effective at excluding metal impurities from the crystal lattice, leading to a highly pure product.
Experimental Workflow Diagrams
Below are simplified diagrams illustrating the key stages of the synthesis and purification processes.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. labinsights.nl [labinsights.nl]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Iodobenzene - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
troubleshooting low yields in Suzuki-Miyaura coupling of aryl iodides
Technical Support Center: Suzuki-Miyaura Coupling
Introduction: The Double-Edged Sword of Aryl Iodide Reactivity
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forging carbon-carbon bonds.[1][2][3] Among the common aryl halide electrophiles, aryl iodides are often the first choice for researchers. Their high reactivity, stemming from the relatively weak C-I bond, facilitates a rapid oxidative addition step—often the rate-determining step in the catalytic cycle.[2][3]
However, this high reactivity is not a universal solution for achieving high yields. The same electronic properties that make aryl iodides excellent substrates can also open pathways to yield-reducing side reactions, such as dehalogenation and homocoupling.[1][4] Furthermore, surprising inefficiencies can arise under seemingly "standard" conditions, particularly at lower temperatures with common ligands like triphenylphosphine (PPh₃).[5][6]
This guide serves as a dedicated troubleshooting resource for researchers, scientists, and drug development professionals encountering low yields with aryl iodides in Suzuki-Miyaura couplings. We will move beyond generic advice to diagnose specific problems, explain the underlying mechanistic reasons, and provide actionable, field-proven solutions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing both a diagnosis and a detailed remedial strategy.
Category 1: Catalyst, Ligand, and Mechanistic Hurdles
Q1: My reaction with an aryl iodide is sluggish at a moderate temperature (e.g., 50-70 °C) using a classic Pd(PPh₃)₄ catalyst. I thought aryl iodides were supposed to be highly reactive. What's going on?
A1: This is a surprisingly common yet often misunderstood issue. While the oxidative addition of an aryl iodide to a Pd(0) complex is indeed very fast, studies have revealed a potential bottleneck that can occur after this step. Specifically, with a standard ligand like PPh₃, the resulting palladium(II) intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], can be unexpectedly slow to proceed through the subsequent transmetalation step, especially at lower temperatures.[5][6] This inefficient turnover of the key on-cycle intermediate effectively stalls the entire catalytic cycle, leading to poor conversion despite the high reactivity of the starting iodide.
Root Cause Analysis:
-
Ligand Inhibition: Excess PPh₃ can hinder the formation of the necessary coordinatively unsaturated species required for the next steps of the cycle.
-
Intermediate Stability: The trans-[Pd(PPh₃)₂(Ar)(I)] complex can be kinetically stable under certain conditions, creating a "holding pattern" for the palladium catalyst.[5]
Solutions:
-
Increase Temperature: Often, simply increasing the reaction temperature to 80-110 °C is sufficient to overcome the activation barrier for the turnover of the Pd(II)-iodide complex.[4]
-
Switch Ligands: For lower temperature reactions, moving to modern, bulky, and electron-rich phosphine ligands is highly recommended. Ligands like SPhos, XPhos, or t-BuXPhos promote the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) much more efficiently.[7]
-
Use a Different Precatalyst: Instead of Pd(PPh₃)₄, consider using a Pd(0) source like Pd₂(dba)₃ with a more effective ligand added separately, or use a modern pre-formed precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which is designed for high turnover efficiency.[8]
Q2: I used a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf) and my yields are low, with significant boronic acid homocoupling. Is this related to the catalyst choice?
A2: Yes, this is a very likely consequence of using a Pd(II) precatalyst. The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[1] When you start with a Pd(II) source, it must first be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction process often consumes other reagents in your flask, leading to side reactions.
Mechanism of Side-Product Formation:
-
The most common reduction pathway involves the homocoupling of two boronic acid molecules, which reduces Pd(II) to Pd(0) but generates an undesirable biaryl byproduct (Ar'-Ar').[1]
-
Alternatively, phosphine ligands, if present, can be oxidized to phosphine oxides to facilitate the reduction, which can deactivate the ligand.
Solutions:
-
Use a Pd(0) Source: The most direct solution is to start with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an initial reduction step and the associated side reactions.[8]
-
Add a Reducing Agent: If you must use a Pd(II) source, adding a mild reducing agent can help generate the active Pd(0) species more cleanly. However, this adds complexity and potential for other side reactions.
-
Optimize Ligand and Base: For Pd(II) systems, using robust, electron-rich ligands can sometimes favor the productive catalytic cycle over side reactions.
Category 2: Common Side Reactions and Byproducts
Q3: My primary byproduct is the dehalogenated arene (Ar-H). What causes this, and how can I suppress it?
A3: Dehalogenation, or hydrodehalogenation, is a frequent and frustrating side reaction, particularly with electron-deficient aryl iodides and N-heterocyclic iodides.[4][9] It occurs when the palladium intermediate reacts with a hydride source before it can couple with the boronic acid.
The Dehalogenation Pathway: The culprit is the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or even trace amounts of water.[1][4] Once formed, the Ar-Pd(II)-I intermediate can undergo reductive elimination with the hydride to produce the unwanted Ar-H byproduct. The propensity for dehalogenation generally follows the halide reactivity: I > Br > Cl.[4]
Solutions:
-
Change the Base: Avoid amine bases (like Et₃N) if dehalogenation is severe. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred as they are less likely to be hydride sources.[10][11]
-
Use Anhydrous, Aprotic Solvents: If possible, switch from alcohol solvents (like methanol or isopropanol) to aprotic solvents such as dioxane, THF, or toluene.[4] Ensure solvents are rigorously dried.
-
Protect N-H Groups: For N-heterocyclic substrates like pyrroles or indoles, deprotonation by the base can increase susceptibility to dehalogenation. Protecting the N-H group (e.g., with a BOC group) can effectively suppress this side reaction.[4][9]
-
Rigorous Degassing: While not a direct source of hydrides, oxygen can degrade reagents and lead to complex side pathways. Always ensure your reaction mixture is thoroughly degassed.
Q4: I am observing significant homocoupling of my boronic acid (Ar'-B(OH)₂ → Ar'-Ar'). How do I prevent this?
A4: Boronic acid homocoupling is a classic side reaction in Suzuki couplings, and it is almost always linked to the presence of oxygen and/or Pd(II) species in the reaction mixture.[1][12]
Mechanism of Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the coupling of two boronic acid molecules, a process that regenerates Pd(0) but consumes your valuable nucleophile.[1][13] This is why reactions that are not properly degassed often show significant amounts of this byproduct.
Solutions:
-
Rigorous Degassing is Critical: This is the most important preventative measure. Ensure all solvents (including any water used) are degassed before use. The assembled reaction mixture should also be degassed. Sub-surface sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is effective. For maximum oxygen removal, perform three freeze-pump-thaw cycles.[4][12]
-
Use a Pd(0) Precatalyst: As discussed in Q2, starting with a Pd(0) source avoids the initial presence of Pd(II) that can promote homocoupling.[8]
-
Control Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid is common, but a very large excess can sometimes exacerbate homocoupling if other conditions are suboptimal.
Category 3: Reagent Stability and Reaction Conditions
Q5: My yield is low and I see my aryl iodide starting material being consumed, but I also see a new non-polar spot on TLC that isn't my product. It seems my boronic acid is decomposing. What is happening?
A5: You are likely observing protodeboronation. This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond, which reverts your coupling partner to its parent arene (Ar'-H).[8][14] This is a common mode of boronic acid decomposition, especially with electron-deficient or certain heteroaryl boronic acids under aqueous basic conditions.
Solutions:
-
Use a Milder Base: Strong bases and high temperatures can accelerate protodeboronation. Switching from hydroxides or phosphates to a milder carbonate base may help.
-
Use Boronate Esters: Boronic acids exist in equilibrium with their corresponding boroxines in anhydrous conditions, which can be complicated.[14] A highly effective strategy is to use a more stable boronate ester derivative. Pinacol esters (Bpin) are very common. For particularly sensitive substrates, MIDA boronates offer exceptional stability and can be used in a "slow-release" strategy.[14][15]
-
Minimize Water: While some water is often beneficial or necessary for the Suzuki reaction,[16] using a large excess in the solvent system can increase the rate of protodeboronation. Try reducing the water content or using a biphasic system (e.g., Toluene/water).
Q6: What is the optimal base and solvent system for a generic aryl iodide coupling?
A6: While there is no single "magic bullet," a highly reliable starting point for many aryl iodide couplings is a combination of a carbonate base in an ethereal solvent with a small amount of water.
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[10][11][17] The base plays two crucial roles: (1) It forms the active boronate species [Ar'B(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid, and (2) It facilitates the formation of a palladium-hydroxo [ArPd(OH)L₂] species, which is believed to be a key intermediate in the transmetalation step.[18]
-
Solvent: A mixture of 1,4-Dioxane and water (e.g., 4:1 or 5:1 v/v) is a very common and effective solvent system.[17] Toluene, THF, or DME with water are also widely used. The water is crucial for dissolving the inorganic base and participating in the catalytic cycle.[16]
Key Workflow Visualizations
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#34A853"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII [label="trans-Ar-Pd(II)(I)-L₂", fontcolor="#4285F4"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_Ar [label="trans-Ar-Pd(II)(Ar')-L₂", fontcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Invisible nodes for layout ArI [label="Ar-I", shape=none]; ArBOH [label="Ar'B(OH)₃⁻", shape=none]; Product [label="Ar-Ar'", shape=none];
// Edges Pd0 -> OxAdd; OxAdd -> PdII [color="#4285F4"]; ArI -> OxAdd [style=dashed]; PdII -> Transmetal; Transmetal -> PdII_Ar [color="#FBBC05"]; ArBOH -> Transmetal [style=dashed]; PdII_Ar -> RedElim; RedElim -> Pd0 [color="#34A853"]; RedElim -> Product [style=dashed]; } ** Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Data Tables for Quick Reference
Table 1: Comparison of Common Palladium Systems for Aryl Iodide Coupling
| Catalyst System Component | Examples | Typical Loading | Key Advantages & Considerations |
| Pd(0) Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 1-5 mol% | Directly enters catalytic cycle. Pd₂(dba)₃ requires an external ligand. Pd(PPh₃)₄ can be inefficient at low temperatures.[5][6] |
| Pd(II) Precatalyst | Pd(OAc)₂, PdCl₂(dppf) | 1-5 mol% | Often more air-stable. Requires in situ reduction, which can cause side reactions like boronic acid homocoupling.[1] |
| Classic Ligand | PPh₃, P(o-tol)₃ | 2-4 eq. to Pd | Inexpensive and widely available. Can lead to slow turnover with aryl iodides at moderate temperatures.[5] |
| Buchwald Ligands | XPhos, SPhos, RuPhos | 1.1-2 eq. to Pd | Bulky, electron-rich ligands that promote fast reductive elimination. Excellent for challenging substrates. |
| NHC Ligands | IPr, PEPPSI catalysts | 1-5 mol% (precatalyst) | Strong σ-donors, highly active. Offer good stability and high turnover numbers.[19] |
| Boron Source | Boronic Acid | 1.1-1.5 eq. | Standard reagent. Can be prone to protodeboronation.[14] |
| Boron Source | Boronate Pinacol Ester (Bpin) | 1.1-1.5 eq. | More stable to protodeboronation than boronic acids. |
| Boron Source | MIDA Boronate | 1.1-1.5 eq. | Highly stable; used for slow-release strategies in complex syntheses.[15] |
Validated Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide
This protocol provides a robust starting point using a modern catalyst system known to be effective for aryl iodides.
Materials:
-
Aryl Iodide (1.0 eq.)
-
Arylboronic Acid (1.2 eq.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl iodide, arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water to achieve a desired concentration (typically 0.1-0.2 M) in a 4:1 or 5:1 ratio (dioxane:water).
-
Degassing: Seal the flask and degas the reaction mixture thoroughly. This can be done by bubbling argon or nitrogen through the stirred solution for 20-30 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles (recommended for best results).
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
This technique is superior to inert gas sparging for removing dissolved oxygen, which is often the cause of homocoupling side reactions.[12]
Procedure:
-
Freeze: Place the sealed reaction flask (ensure it is properly sealed and can withstand vacuum) in a bath of liquid nitrogen until the contents are completely frozen solid.
-
Pump: With the mixture frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the contents to thaw completely in a room temperature water bath. You may see gas bubbles evolve from the liquid as trapped gases are released.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle two more times (for a total of three cycles) to ensure maximum removal of dissolved oxygen. After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 17. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
minimizing homocoupling byproducts in reactions with 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Technical Support Center: 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
A Guide to Minimizing Homocoupling Byproducts in Cross-Coupling Reactions
Welcome to the technical support center for researchers utilizing this compound in synthetic applications. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and persistent challenge: the formation of homocoupling byproducts in palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms, you can strategically optimize your reaction conditions to maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of reactions with this compound?
Homocoupling is an undesired side reaction where two identical molecules couple together. When working with this compound, you may encounter two primary types of homocoupling byproducts:
-
Aryl Iodide Homocoupling: Two molecules of your aryl iodide starting material react to form 4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl. This consumes your electrophile and reduces the overall yield.
-
Nucleophile Homocoupling: The coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) reacts with itself. This is particularly common with terminal alkynes (known as Glaser coupling) and organoboron compounds.[1][2]
Q2: What are the fundamental causes of these homocoupling side reactions?
Homocoupling reactions are typically promoted by factors that interfere with the main catalytic cycle of the desired cross-coupling reaction.[3][4] The primary culprits include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major cause, particularly for the homocoupling of boronic acids and terminal alkynes.[2][5][6][7][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can mediate the homocoupling of organoboron reagents.[6][9] In Sonogashira reactions, oxygen promotes the copper-catalyzed oxidative dimerization of alkynes.[2][10][11]
-
Catalyst Oxidation State: The use of Pd(II) precatalysts (like Pd(OAc)₂ or PdCl₂) requires an in-situ reduction to the catalytically active Pd(0) state.[6] If this reduction is inefficient or if Pd(II) species are regenerated during the reaction, they can participate in stoichiometric homocoupling pathways.[9][12]
-
Suboptimal Reaction Conditions: High temperatures, inappropriate choice of base, or incorrect solvent can disproportionately accelerate the rate of homocoupling relative to the desired cross-coupling pathway.[13]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds, but it is susceptible to homocoupling of both the aryl iodide and the organoboron reagent.
Problem: Significant formation of 4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl is observed.
This indicates that your aryl iodide is coupling with itself. The troubleshooting process below can help diagnose and solve this issue.
// Nodes start [label="High Aryl Iodide\nHomocoupling Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is your reaction rigorously\ndegassed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Solution: Degas Thoroughly\nSub-surface sparging with Ar/N₂ for 15-30 min.\nUse freeze-pump-thaw cycles for sensitive reactions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="What is your Palladium source?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2a [label="Solution: Switch to Pd(0) Precatalyst\nUse Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass\nthe in-situ reduction step.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Solution: Add a Mild Reductant\nIf using Pd(II), add potassium formate (HCO₂K)\nto minimize free Pd(II) concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Have you optimized your ligand?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Solution: Use Bulky, Electron-Rich Ligands\nLigands like SPhos, XPhos, or P(t-Bu)₃ promote\nreductive elimination and sterically hinder homocoupling.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Homocoupling Minimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; sol1 -> q2; q2 -> sol2a [label="Pd(II) e.g., Pd(OAc)₂"]; q2 -> q3 [label="Pd(0)"]; sol2a -> q3; q2 -> sol2b [label="Pd(II)"]; sol2b -> q3; q3 -> sol3 [label="No"]; q3 -> end_node [label="Yes"]; sol3 -> end_node; } .enddot Caption: Troubleshooting workflow for aryl iodide homocoupling.
Comparative Table: Suzuki Reaction Condition Optimization
| Parameter | Standard Condition (Prone to Homocoupling) | Optimized Condition (Minimizes Homocoupling) | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ or a G3/G4 Precatalyst | Pd(0) sources or advanced precatalysts bypass or ensure efficient reduction from Pd(II) to Pd(0), minimizing Pd(II)-mediated side reactions.[5][6][14] |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, outcompeting homocoupling pathways.[3][14][15] |
| Base | Na₂CO₃ (aqueous) | K₃PO₄ (anhydrous) or Cs₂CO₃ | Stronger, non-aqueous bases can accelerate transmetalation. The choice is substrate-dependent, but K₃PO₄ is often a robust starting point.[16] |
| Solvent/Atmosphere | Toluene, not degassed | Dioxane or THF, rigorously degassed with Argon | Complete removal of oxygen is critical to prevent catalyst oxidation and homocoupling of the boronic acid partner.[5][7][9] |
| Temperature | 100-110 °C | 80 °C (or lowest effective temperature) | Excessive heat can promote catalyst degradation and side reactions. Finding the optimal temperature is key.[14][16] |
Optimized Protocol: Suzuki Coupling of this compound
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.
-
Solvent Addition: Add freshly distilled and degassed 1,4-dioxane via syringe.
-
Degassing: Sparge the solution by bubbling argon through it via a long needle for an additional 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd₂(dba)₃ (0.01 equiv) and SPhos (0.02 equiv).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring and monitor by TLC or LC-MS.[15]
-
Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography.
Troubleshooting Guide: Sonogashira Coupling
In Sonogashira reactions, the most prevalent byproduct is the homocoupling of the terminal alkyne (Glaser coupling), which is strongly promoted by the copper(I) co-catalyst in the presence of oxygen.[2][11]
Problem: My main byproduct is the symmetrical 1,4-diyne from my alkyne starting material.
// Nodes start [label="High Alkyne Homocoupling\n(Glaser Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you using a\nCopper co-catalyst?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Solution: Switch to Copper-Free Conditions\nUtilize a modern ligand system (e.g., with P(t-Bu)₃)\nthat does not require a Cu(I) co-catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is your reaction\nrigorously deoxygenated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Solution: Ensure Strict Anaerobic Conditions\nOxygen is the primary oxidant for Glaser coupling.\nDegas all solvents and reagents thoroughly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Can you modify the atmosphere?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Solution: Use a Reducing Atmosphere\nRunning the reaction under a dilute H₂/N₂ atmosphere\ncan scavenge trace oxygen and suppress homocoupling.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Glaser Coupling Minimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No (Already Cu-free)"]; sol1 -> end_node; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; sol2 -> q3; q3 -> sol3 [label="Yes"]; q3 -> end_node [label="No"]; sol3 -> end_node; } .enddot Caption: Decision tree for minimizing alkyne homocoupling.
Key Strategies to Suppress Glaser Coupling:
-
Adopt Copper-Free Protocols: The most effective strategy is to eliminate the primary catalyst for alkyne dimerization. Modern Sonogashira conditions often use palladium catalysts with bulky, electron-rich phosphine ligands that are active enough to proceed without copper.[17]
-
Rigorous Deoxygenation: If a copper co-catalyst is necessary, the complete exclusion of oxygen is paramount. Use degassed solvents and maintain a positive pressure of an inert gas throughout the reaction.[2]
-
Use a Reducing Atmosphere: For particularly sensitive substrates, running the reaction under a reducing atmosphere (e.g., 5% H₂ in N₂) can effectively scavenge trace oxygen, reducing the homocoupling byproduct to negligible levels.[10]
-
Minimize Copper Catalyst Loading: If using copper, use the lowest effective catalytic amount (e.g., 1-2 mol%). Higher concentrations can significantly increase the rate of homocoupling.[2]
Troubleshooting Guide: Heck Reaction
The Heck reaction couples the aryl iodide with an alkene. While generally robust, it can also suffer from the formation of the 4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl homocoupling byproduct.
Problem: My Heck reaction has low conversion and significant biaryl byproduct.
The principles for minimizing aryl homocoupling in the Heck reaction are similar to those in the Suzuki coupling, focusing on maintaining an active Pd(0) catalytic cycle.
// Nodes in the main cycle Pd0 [label="L₂Pd⁰", fillcolor="#F1F3F4", fontcolor="#202124"]; OA [label="Oxidative\nAddition", shape=box, style=solid]; PdII [label="L₂(Ar)Pdᴵᴵ(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coord [label="Alkene\nCoordination", shape=box, style=solid]; Complex [label="L(Ar)Pdᴵᴵ(I)(alkene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Insert [label="Migratory\nInsertion", shape=box, style=solid]; Beta [label="β-Hydride\nElimination", shape=box, style=solid]; Product [label="Cross-Coupled\nProduct", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=box, style=solid];
// Nodes for the side reaction Side_PdII [label="L₂(Ar)Pdᴵᴵ(I)", fillcolor="#F1F3F4", fontcolor="#202124", peripheries=2]; Transmetal [label="Reductive Pathway\nor Transmetalation\n(Impurity Driven)", shape=box, style="solid,dashed", color="#EA4335"]; DiarylPd [label="L₂(Ar)Pdᴵᴵ(Ar)", fillcolor="#F1F3F4", fontcolor="#202124", peripheries=2]; RE_Side [label="Reductive\nElimination", shape=box, style="solid,dashed", color="#EA4335"]; Homocoupling [label="Homocoupled\nProduct (Ar-Ar)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the main cycle Pd0 -> OA [label="Ar-I"]; OA -> PdII; PdII -> Coord; Coord -> Complex; Complex -> Insert; Insert -> Beta; Beta -> Product; Beta -> Pd0 [label="+ Base"];
// Edges for the side reaction PdII -> Transmetal [color="#EA4335"]; Transmetal -> DiarylPd [color="#EA4335"]; DiarylPd -> RE_Side [color="#EA4335"]; RE_Side -> Homocoupling [color="#EA4335"]; RE_Side -> Pd0 [color="#EA4335"];
// Invisible edges for alignment {rank=same; OA; Transmetal;} } .enddot Caption: Heck catalytic cycle with competing homocoupling pathway.
Key Optimization Strategies for the Heck Reaction:
-
Catalyst and Ligand Choice: While some Heck reactions can be run "ligand-free," this often applies to highly reactive substrates.[18][19] For an aryl iodide like this compound, using a well-defined catalyst system is preferable. Bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) state and promote the desired catalytic turnover.[20]
-
Base Selection: The base in the Heck reaction is crucial for regenerating the Pd(0) catalyst after β-hydride elimination.[21][22] Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are common. The choice can impact catalyst stability and reaction rate, so screening may be necessary.
-
Solvent and Temperature: Polar aprotic solvents like DMF, NMP, or DMAc are often used. As with other couplings, use the lowest temperature that affords a reasonable reaction rate to minimize thermal decomposition of the catalyst and other side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. DSpace [repository.kaust.edu.sa]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
effect of temperature on the stability of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Welcome to the technical support resource for 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (CAS 111158-11-3). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the thermal stability of this compound. Our goal is to provide practical, scientifically grounded advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound is a liquid crystal intermediate widely used in the synthesis of high-performance materials and pharmaceutical compounds.[1] Its molecular structure, featuring a reactive iodine atom on a benzene ring, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]
The primary concern regarding its stability stems from the carbon-iodine (C-I) bond. Aryl iodides are known to be susceptible to thermal and photochemical degradation.[2] The C-I bond is the weakest among carbon-halogen bonds, making it prone to cleavage at elevated temperatures. This degradation can lead to the formation of impurities, compromising the yield and purity of subsequent reactions and affecting the final properties of the target molecules.
Q2: What are the optimal storage and handling conditions for this compound?
To ensure long-term stability and prevent degradation, the following conditions are strongly recommended:
-
Temperature: Store refrigerated at 2-8°C.[3]
-
Light: Keep in a dark place, protected from light.[3] Aryl iodides can be light-sensitive, and UV exposure can accelerate C-I bond cleavage.[2]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to oxygen and moisture.
-
General Handling: Avoid contact with strong oxidizing agents.[4][5] Wash hands and any exposed skin thoroughly after handling.[4]
Q3: What is the primary mechanism of thermal degradation?
The principal degradation pathway is the homolytic cleavage of the C-I bond. This process is accelerated by heat and light.[2] The mechanism can be described as a radical dissociation, where the C-I bond breaks to form an aryl radical and an iodine radical.[2][6]
-
Initiation: Heat provides the energy to overcome the C-I bond dissociation energy.
-
Propagation: The generated radicals can then participate in a series of side reactions. Two iodine radicals can combine to form elemental iodine (I₂), which is often responsible for a visible yellow or brown discoloration of the sample. The aryl radical may abstract a hydrogen atom from other molecules to form the deiodinated byproduct, 1-(trans-4-propylcyclohexyl)benzene.
Q4: How does temperature affect the liquid crystalline properties of materials derived from this compound?
While this compound is an intermediate, it's a building block for thermotropic liquid crystals. The stability of these final materials is highly dependent on temperature. As temperature increases, a liquid crystal transitions through different phases (e.g., solid crystalline to smectic, to nematic) until it reaches the clearing point, where it becomes an isotropic liquid, losing its long-range molecular order.[7] Thermal degradation of the core structure can disrupt this ordered packing, leading to a depression of phase transition temperatures and a narrowing of the desired mesophase range.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Probable Cause | Recommended Action & Explanation |
| Sample has developed a yellow or brown tint. | Thermal or Photochemical Decomposition. | This discoloration is a classic indicator of elemental iodine (I₂) formation resulting from the cleavage of the C-I bond.[2] Action: Check the storage conditions. The sample has likely been exposed to excessive heat or light. It is advisable to purify the material (e.g., by chromatography over silica gel[8]) before use or acquire a fresh batch. For future prevention, strictly adhere to storage at 2-8°C in a dark, sealed container.[3] |
| Inconsistent yields or new impurity peaks in reaction monitoring (HPLC/GC-MS). | Degradation during reaction. | The reaction temperature may be too high, causing the starting material to degrade concurrently with the desired reaction. Action: 1. Confirm Purity: First, analyze the starting material to ensure it has not degraded in storage. 2. Lower Reaction Temperature: If possible, screen for lower reaction temperatures. Modern cross-coupling catalysts often operate efficiently at milder temperatures. 3. Minimize Reaction Time: Prolonged heating, even at moderate temperatures, can lead to cumulative degradation. Monitor the reaction closely and quench it as soon as it reaches completion. |
| Material fails to meet expected performance in a liquid crystal display (e.g., altered clearing point). | Presence of impurities from degradation. | The deiodinated byproduct, 1-(trans-4-propylcyclohexyl)benzene, and other degradation products act as impurities that disrupt the ordered molecular packing required for liquid crystal phases.[9] Action: A high-purity sample is critical for LC applications. Use a validated analytical method, such as HPLC (see protocol below), to assess the purity of the intermediate before proceeding with synthesis. A purity level of >99.5% is often required. |
Experimental Protocols & Data Interpretation
Protocol 1: Isothermal Stress Test for Thermal Stability Assessment
This protocol provides a framework to determine the stability of the compound under specific temperature conditions relevant to your process.
Objective: To evaluate the rate of degradation of this compound at various temperatures over time.
Methodology:
-
Sample Preparation: Aliquot 5-10 mg of the compound into several small, inert glass vials.
-
Control Group: Designate one vial as the T=0 control. Store it under ideal conditions (2-8°C, dark).
-
Inerting: Purge the headspace of each vial with nitrogen or argon and seal tightly with a PTFE-lined cap. This is crucial to prevent oxidative degradation, which can be a competing pathway at high temperatures.
-
Incubation: Place the vials in calibrated ovens or heating blocks set to the desired stress temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
Time Points: At specified time intervals (e.g., 1h, 4h, 8h, 24h), remove one vial from each temperature. Allow it to cool to room temperature.
-
Analysis:
-
Visual Inspection: Note any color change.
-
Quantitative Analysis: Dissolve the contents of each vial in a precise volume of a suitable solvent (e.g., acetonitrile). Analyze the solution immediately using the HPLC method described below to determine the purity and identify any degradation products.
-
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each temperature. This will provide a degradation profile.
Workflow for Thermal Stability Assessment
Caption: Workflow for Isothermal Stress Testing.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This stability-indicating method can separate the parent compound from its primary degradation product.
-
Instrumentation: HPLC with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 70% B
-
21-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile.
Expected Observations:
-
This compound (Parent): The main, most retained peak.
-
1-(Trans-4-propylcyclohexyl)benzene (Degradation Product): An earlier eluting peak due to its lower polarity (lacking the iodine atom).
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of catalyst selection for challenging cross-coupling reactions. The substrate in focus, 1-(trans-4-propylcyclohexyl)-4-iodobenzene, presents a unique combination of high reactivity at the iodo-position and significant steric hindrance from the bulky alkyl substituent. This guide is structured to address the specific issues you may encounter, moving from general principles to granular troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?
A1: Given the aryl iodide functionality, this substrate is an excellent electrophile for several palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for milder reaction conditions compared to the corresponding bromides or chlorides[1]. The most common and effective transformations include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is often the first choice due to the commercial availability of a vast array of boron reagents and the generally high functional group tolerance of the reaction[2][3].
-
Heck Reaction: For C-C bond formation with alkenes, yielding substituted styrenes[4][5].
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, creating aryl-alkyne structures[6][7].
-
Buchwald-Hartwig Amination: For C-N bond formation with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles[8][9].
Q2: How does the bulky trans-4-propylcyclohexyl group impact catalyst and ligand selection?
A2: The primary challenge posed by the trans-4-propylcyclohexyl group is steric hindrance. This bulk can impede the approach of coupling partners to the palladium center and, more critically, can slow the final reductive elimination step that forms the product. To overcome this, the catalyst system must be carefully chosen:
-
Ligand Choice is Critical: Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are highly effective.[10][11] These ligands promote the formation of highly active, low-coordinate L-Pd(0) species that readily undergo oxidative addition.[12] Their steric bulk also facilitates the reductive elimination step, which is often rate-limiting for hindered substrates.[13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that are excellent for coupling sterically demanding substrates due to their strong σ-donating properties, which stabilize the palladium center.[10][14]
Q3: What is the fundamental role of the base in these coupling reactions?
A3: The base is not a passive component; it plays a crucial and active role in the catalytic cycle, and its choice can dramatically affect the reaction outcome.[15] In a Suzuki-Miyaura coupling, the base's primary function is to activate the boronic acid, forming a more nucleophilic borate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step.[16] In other reactions like the Heck or Buchwald-Hartwig, the base is required to neutralize the acid (HX) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[5][8] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu). The strength and solubility of the base must be matched to the specific reaction and substrate sensitivities.[16]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low conversion. I'm using Pd(PPh₃)₄ and K₂CO₃ in toluene/water. What should I investigate first?
A: Low yield in a palladium-catalyzed reaction is a common issue that requires systematic troubleshooting.[17][18] For a sterically hindered substrate like this, the venerable Pd(PPh₃)₄ catalyst system may not be active enough.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanation:
-
Catalyst & Ligand: Triphenylphosphine (PPh₃) is often insufficient for coupling sterically hindered substrates.[19] The bulky propylcyclohexyl group requires a more robust ligand.
-
Actionable Advice: Switch from Pd(PPh₃)₄ to a more active, modern catalyst system. A combination of a palladium(II) precursor like Pd(OAc)₂ (1-2 mol%) with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos (2-4 mol%) is a highly effective starting point.[11][20] These ligands accelerate both oxidative addition and reductive elimination.[21]
-
-
Base Selection: While K₂CO₃ is a common choice, it may not be optimal. The choice of base can significantly influence the reaction rate and yield.[15]
-
Actionable Advice: Screen other bases. Potassium phosphate (K₃PO₄) is often more effective in challenging couplings as it is a stronger base that can still be used in aqueous media.[16] For very difficult couplings, cesium carbonate (Cs₂CO₃) can be superior due to its higher solubility in organic solvents.[15]
-
-
Reagent Integrity: Palladium-catalyzed reactions are sensitive to impurities, moisture, and oxygen.
-
Actionable Advice: Ensure your solvent is anhydrous and properly degassed (e.g., by sparging with argon or nitrogen). Boronic acids can degrade on storage, leading to a common side reaction called protodeboronation where the boron group is replaced by hydrogen.[13] Confirm the purity of your boronic acid before use.
-
Issue 2: Catalyst Deactivation (Palladium Black Formation)
Q: My reaction mixture is turning black, and the reaction has stalled. What is happening?
A: The formation of a black precipitate is a classic sign of catalyst deactivation, where the active, soluble Pd(0) species has aggregated into inactive palladium black.[17] This is often caused by an insufficient ligand-to-palladium ratio or excessively high temperatures.[17]
-
Causality: The phosphine ligand's role is to stabilize the monomeric Pd(0) catalyst. If the ligand is not bulky or electron-rich enough, or if it degrades, the palladium atoms will cluster together and fall out of the catalytic cycle.
-
Actionable Advice:
-
Use Bulky Ligands: As mentioned above, ligands like XPhos, SPhos, or other Buchwald-type ligands are designed to prevent this aggregation by creating a sterically shielded palladium center.[10][11]
-
Maintain an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species, which can then lead to the formation of palladium black.[17] Ensure your reaction is rigorously maintained under an inert atmosphere (argon or nitrogen).
-
Control Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[17] If you observe decomposition, try running the reaction at a lower temperature for a longer period.
-
Catalyst & Condition Selection Guide
The following table provides recommended starting conditions for various coupling reactions with this compound. Optimization will likely be required.
| Coupling Reaction | Coupling Partner | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2-3 equiv.) | Toluene / H₂O (10:1) | 80-110 |
| Heck | Styrene | Pd(OAc)₂ (1-2 mol%) | NEt₃ or K₂CO₃ (2 equiv.) | DMF or Dioxane | 100-120 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | NEt₃ / THF | THF | 25-60 |
| Buchwald-Hartwig | Aniline | XPhos Pd G3 (2 mol%) | NaOtBu or K₃PO₄ (1.5 equiv.) | Toluene or Dioxane | 80-110 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Visualized Catalytic Cycle
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. jmcct.com [jmcct.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium Catalyst Removal from 1-(Trans-4-propylcyclohexyl)-4-iodobenzene Reaction Products
Welcome to the Technical Support Center for post-reaction purification. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from the reaction products of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene. Given the non-polar, lipophilic nature of this molecule, standard purification protocols may require significant optimization to meet the stringent regulatory limits for palladium in active pharmaceutical ingredients (APIs).[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification process and ensure the integrity of your final compound.
Troubleshooting Guide: Common Issues in Palladium Removal
The removal of palladium catalysts from reaction mixtures containing non-polar products like this compound can present unique challenges. The high solubility of the product in organic solvents can lead to co-elution or co-precipitation with palladium complexes, making separation difficult. The following table outlines common issues, their probable causes, and scientifically-grounded solutions.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| High residual palladium after silica gel chromatography. | 1. Co-elution: The non-polar product and palladium complexes may have similar affinities for the stationary phase. 2. Palladium Speciation: Soluble Pd(0) or Pd(II) species may not effectively adsorb to silica. | 1. Solvent System Optimization: Introduce a more polar co-solvent (e.g., a small percentage of ethyl acetate in heptane/cyclohexane) to increase the retention of polar palladium species on the silica. 2. Pre-treatment: Before chromatography, consider a pre-treatment step to precipitate the palladium. This can be achieved by stirring the reaction mixture with a scavenger or by inducing a change in the palladium's oxidation state. |
| Significant product loss when using activated carbon. | Non-specific Adsorption: The high surface area of activated carbon can lead to the adsorption of the non-polar product alongside the palladium catalyst.[3] | 1. Solvent Selection: Use a solvent in which your product is highly soluble to minimize its adsorption onto the carbon. Toluene or a mixture of toluene and heptane can be effective.[4][5] 2. Minimize Carbon Amount: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a low weight percentage (e.g., 1-2% w/w relative to the crude product) and optimize. 3. Thorough Washing: After filtration, wash the carbon cake extensively with the chosen solvent to recover adsorbed product. |
| Ineffective palladium removal with scavenger resins. | 1. Incorrect Scavenger Choice: The chosen scavenger may not have a high affinity for the specific palladium species in your reaction mixture. 2. Poor Mass Transfer: In non-polar solvents, the interaction between the palladium species and the solid-supported scavenger can be slow. | 1. Scavenger Screening: Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to identify the most effective one. Thiol-based scavengers are often effective for a range of palladium species.[6] 2. Optimize Conditions: Increase the reaction time and/or temperature (e.g., 40-50 °C) to improve the kinetics of scavenging. Ensure vigorous stirring to maximize contact between the solution and the scavenger.[7] |
| Palladium precipitates as a fine black powder that is difficult to filter. | Colloidal Palladium Formation: The reduction of Pd(II) to Pd(0) can sometimes result in the formation of fine, colloidal particles that can pass through standard filter media. | 1. Filtration through Celite®: Use a pad of Celite® (diatomaceous earth) over your filter paper. The fine, porous structure of Celite® is effective at trapping colloidal particles. Ensure the Celite® bed is well-packed. 2. Flocculation: Before filtration, consider adding a small amount of a flocculating agent to aggregate the fine particles. |
Decision Workflow for Palladium Removal
Choosing the right palladium removal strategy is critical for success. The following diagram outlines a logical workflow to guide your decision-making process based on the nature of the palladium impurity and the characteristics of your product.
References
- 1. biotage.com [biotage.com]
- 2. si-novations.com [si-novations.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 5. Activated carbon fibers impregnated with Pd and Pt catalysts for toluene removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Mesogenic Properties of Liquid Crystals Derived from 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Introduction: The Strategic Importance of a Versatile Precursor
In the landscape of high-performance materials, liquid crystals (LCs) stand out for their unique combination of fluidity and long-range molecular order, a duality that underpins modern display technology and photonics.[1] The design of liquid crystal molecules, or mesogens, is a nuanced exercise in chemical architecture, where subtle changes in molecular structure can dramatically alter physical properties.[2][3] Central to this endeavor is the use of versatile precursors that provide a reliable foundation for synthesizing diverse and functional mesogens.
1-(Trans-4-propylcyclohexyl)-4-iodobenzene (CAS 111158-11-3) has emerged as a crucial starting material in this field.[4] Its structure, featuring a saturated cyclohexane ring linked to an aromatic core, provides an excellent balance of rigidity and low viscosity—two highly desirable traits for nematic liquid crystals.[5] The reactive iodine atom serves as a synthetic handle, allowing for the introduction of various terminal groups through well-established reactions like palladium-catalyzed cross-coupling, thereby enabling the fine-tuning of mesogenic properties.[4] This guide provides a comparative analysis of the mesogenic properties of liquid crystals synthesized from this key precursor, offering experimental insights and data to inform the design of next-generation materials.
From Precursor to Mesogen: The Causality of Synthesis
The transformation of the non-mesogenic this compound into a functional liquid crystal hinges on replacing the terminal iodine atom with a group that enhances molecular anisotropy and promotes intermolecular interactions. The choice of this terminal group is the primary determinant of the resulting material's properties, including its clearing point, dielectric anisotropy, and optical birefringence.
A common and highly effective derivatization is the introduction of a cyano (–C≡N) group, which creates 4-(trans-4-propylcyclohexyl)benzonitrile, often abbreviated as PCH-3.[6][7][8] The strong dipole moment of the nitrile group is critical for inducing a positive dielectric anisotropy (Δε), a requirement for the common twisted nematic (TN) display mode.[1] Furthermore, the linear shape of the cyano group extends the molecular long axis, stabilizing the nematic phase.
Below is a generalized workflow illustrating the synthetic and characterization pathway from the iodinated precursor to a final, well-characterized liquid crystal.
Caption: Synthetic and characterization workflow.
Experimental Protocol: Synthesis of 4-(trans-4-propylcyclohexyl)benzonitrile (PCH-3)
This protocol describes a representative synthesis to convert the iodo-precursor into a mesogenic nitrile. This method is self-validating through the characterization of the final product, which should exhibit known liquid crystalline properties.
Materials:
-
This compound
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware, reflux condenser, nitrogen atmosphere setup
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1 equivalent) and Copper(I) cyanide (1.2 equivalents).
-
Solvent Addition: Under a positive nitrogen pressure, add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 140-150°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to complex the copper salts.
-
Extraction: Extract the aqueous layer multiple times with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(trans-4-propylcyclohexyl)benzonitrile.
-
Validation: The final product's identity and purity are confirmed using NMR spectroscopy. The mesogenic properties are then characterized using DSC and POM.
Comparative Analysis of Mesogenic Properties
The true value of a liquid crystal lies in its physical properties. The replacement of the bulky, non-polar iodine atom with a strongly polar and linear cyano group is transformative, inducing the desired liquid crystalline behavior. For a meaningful comparison, we will contrast the properties of the PCH-3 derivative with a well-known biphenyl analog, 4-cyano-4'-pentylbiphenyl (5CB), which lacks the cyclohexane ring.
| Property | 4-(trans-4-propylcyclohexyl)benzonitrile (PCH-3) | 4-cyano-4'-pentylbiphenyl (5CB) | Significance of the Cyclohexyl Ring |
| Melting Point (T_m) | ~45-48 °C[8] | 24 °C | The cyclohexane ring generally increases melting points compared to a simple phenyl ring.[9] |
| Clearing Point (T_c) | ~55 °C | 35.3 °C | The trans-cyclohexane ring is highly effective at increasing the clearing point, leading to a broader and more stable nematic range.[9] |
| Mesophase Type | Nematic[10] | Nematic[1] | Both structures promote the formation of a simple nematic phase. |
| Optical Anisotropy (Δn) | ~0.12 | ~0.18 | The saturated cyclohexane ring has a lower polarizability anisotropy than a phenyl ring, resulting in a lower birefringence.[3] |
| Dielectric Anisotropy (Δε) | Positive (e.g., +10.5) | Positive (e.g., +11.5) | Both possess a strong positive Δε due to the terminal nitrile group, suitable for TN displays. |
| Viscosity | Lower | Higher | A key advantage; replacing a phenyl ring with a cyclohexane ring typically reduces viscosity, leading to faster switching times in display applications.[5] |
Analysis:
The data clearly illustrates the structure-property relationships at play.[2] The inclusion of the trans-1,4-cyclohexane ring, as provided by the parent iodo-compound, offers a distinct set of advantages over a purely aromatic (biphenyl) core. While PCH-3 has a lower optical anisotropy (Δn), its significantly higher clearing point and lower viscosity make it a valuable component in liquid crystal mixtures designed for robust performance over a wide temperature range. The lower Δn can be compensated for in mixtures, while the benefits of thermal stability and faster response times are often paramount.
Characterization Methodologies: A Validating Workflow
Accurate characterization is essential to confirm the synthesis of a mesogenic material and to quantify its properties. The complementary use of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) provides a robust, self-validating system for identifying and verifying liquid crystal phases and their transition temperatures.[11][12][13]
Caption: Workflow for liquid crystal phase characterization.
Protocol 1: Differential Scanning Calorimetry (DSC)
DSC is the primary technique for quantitatively measuring the temperatures and enthalpy changes associated with phase transitions.[12][13]
-
Sample Preparation: Accurately weigh 1-5 mg of the synthesized liquid crystal into a hermetically sealed aluminum DSC pan.[11] Prepare an empty, sealed pan to serve as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards like indium.[11]
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well into the isotropic liquid phase (e.g., 80°C).
-
Hold isothermally for 2-3 minutes to ensure thermal history is erased.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis: Identify the peaks in the heat flow curve. For a nematic liquid crystal like PCH-3, you will observe a sharp endotherm for the crystal-to-nematic (melting) transition and a smaller endotherm for the nematic-to-isotropic (clearing) transition upon heating. The reverse transitions appear as exotherms on cooling.
Protocol 2: Polarized Optical Microscopy (POM)
POM provides direct visual evidence of the anisotropic nature of liquid crystal phases.[14][15] Each phase has a characteristic optical texture that allows for unambiguous identification.
-
Sample Preparation: Place a small amount of the LC sample on a clean glass microscope slide. Cover with a coverslip and gently heat on a calibrated hot stage to the isotropic phase to ensure a thin, uniform film.
-
Observation: Place the slide on the hot stage of a polarizing microscope, situated between crossed polarizers.
-
Thermal Program: Slowly cool the sample from the isotropic phase (which appears black) at a rate of 1-2°C/min.
-
Phase Identification:
-
At the isotropic-to-nematic transition, birefringent droplets will nucleate and grow, coalescing into a characteristic texture. For nematics, this is often a "schlieren" or "marbled" texture.[15]
-
Note the temperature at which these textures appear and disappear, and compare these observations directly with the transition temperatures measured by DSC.[11] This cross-validation is a hallmark of rigorous characterization.
-
Conclusion
This compound is a strategically vital precursor for the synthesis of high-performance liquid crystals. By functionalizing the iodo-position, typically with a cyano group to create materials like PCH-3, it is possible to engineer mesogens with wide nematic ranges, low viscosity, and desirable dielectric properties. The comparative data demonstrates that the inclusion of the cyclohexane ring imparts superior thermal stability and faster switching potential when compared to purely aromatic biphenyl analogues. The rigorous application of standardized characterization protocols, such as DSC and POM, is essential to validate these properties and guide the rational design of advanced liquid crystalline materials for demanding applications.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. surajitdhara.in [surajitdhara.in]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. trans-4-(4-Propylcyclohexyl)benzonitrile | 61203-99-4 [chemicalbook.com]
- 7. 4-(trans-4-Propylcyclohexyl)benzonitrile | 61203-99-4 | TCI AMERICA [tcichemicals.com]
- 8. trans-4-(4-Propylcyclohexyl)benzonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. tandfonline.com [tandfonline.com]
- 10. trans-4-(4-propylcyclohexyl)benzonitrile [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. bhu.ac.in [bhu.ac.in]
- 13. ipme.ru [ipme.ru]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
A Comparative Guide to the Mass Spectrometric Validation of 1-(trans-4-Propylcyclohexyl)-4-iodobenzene
Introduction
In the landscape of materials science and pharmaceutical development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific inquiry. 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a molecule with potential applications in liquid crystal technologies and as a synthetic intermediate, presents a unique analytical challenge due to its nonpolar, halogenated structure. Mass spectrometry (MS) stands as the principal analytical technique for providing definitive molecular weight and structural information.
This guide provides a comprehensive comparison of mass spectrometric methodologies for the structural validation of this compound. We will delve into the causality behind experimental choices, comparing the utility of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) against Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with various atmospheric pressure ionization sources. Furthermore, we will explore the critical role of High-Resolution Mass Spectrometry (HRMS) in providing irrefutable elemental composition. This document is intended for researchers, scientists, and drug development professionals seeking to apply the most effective analytical strategies for the characterization of similar small molecules.
Physicochemical Properties and Analytical Implications
Before selecting an analytical method, understanding the physicochemical properties of the analyte is paramount.
-
Structure : this compound
-
Molecular Formula : C₁₅H₂₁I
-
Monoisotopic Mass : 328.0688 u
-
Key Features : The molecule consists of a nonpolar propylcyclohexyl group linked to an iodinated benzene ring. This structure imparts low polarity and sufficient volatility for gas-phase analysis. The presence of iodine (a monoisotopic element, ¹²⁷I) simplifies the isotopic pattern of the molecular ion.
These properties suggest that both GC-MS and specific forms of LC-MS are viable analytical routes, each offering distinct advantages and providing complementary information for a comprehensive validation.
The Gold Standard for Volatile Compounds: GC-MS with Electron Ionization (EI)
For volatile and thermally stable nonpolar compounds, GC-MS with an Electron Ionization (EI) source is the quintessential technique. The high energy (typically 70 eV) of EI induces extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural elucidation.[3]
Causality of Method Selection
The choice of GC-MS/EI is predicated on its ability to provide rich structural detail. While other methods may primarily yield the molecular weight, EI's energetic nature fragments the molecule at its weaker bonds.[4][5][6] The resulting pattern of fragment ions allows for a piece-by-piece reconstruction of the molecule's structure, offering a higher degree of confidence than molecular weight information alone. The NIST Mass Spectral Library, a vast collection of EI spectra, allows for potential matching and further confirmation.[7]
Expected Fragmentation Pathways
The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses.
-
Molecular Ion (M•⁺, m/z 328) : The initial radical cation formed by the loss of an electron. Its presence confirms the molecular weight.
-
Loss of the Propyl Group (m/z 285) : Cleavage of the C-C bond in the alkyl chain results in the loss of a propyl radical (•C₃H₇), a common pathway for alkyl-substituted rings.
-
Formation of Iodobenzene Cation (m/z 204) : Cleavage of the bond between the cyclohexyl and benzene rings can lead to the formation of the C₆H₄I⁺ ion.
-
Iodine Cation (m/z 127) : The C-I bond is relatively weak, and its cleavage can produce an iodine cation, [I]⁺, a characteristic peak for iodinated compounds.[8]
-
Phenyl Cation (m/z 77) : Subsequent fragmentation of the benzene-containing ions can lead to the stable phenyl cation, [C₆H₅]⁺.[8]
-
Cyclohexyl-related Fragments : Various fragments arising from the propylcyclohexyl moiety will also be present at lower m/z values.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
| Step | Parameter | Description | Justification |
| 1 | Sample Preparation | Dissolve 1 mg of the compound in 1 mL of a volatile solvent (e.g., Dichloromethane, Hexane). | Ensures complete dissolution and compatibility with the GC inlet. |
| 2 | GC System | Agilent 8890 GC (or equivalent) | Standard, robust platform for routine analysis. |
| 3 | Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar column. | The 5% phenyl-methylpolysiloxane phase provides excellent separation for nonpolar to moderately polar compounds.[9] |
| 4 | Injection | 1 µL, Split mode (e.g., 50:1) | Split injection prevents column overloading and ensures sharp chromatographic peaks. |
| 5 | Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| 6 | Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min. | A temperature ramp effectively separates the analyte from any impurities. |
| 7 | MS System | Agilent 5977B MSD (or equivalent single quadrupole) | A workhorse instrument for reliable nominal mass detection. |
| 8 | Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation.[3] |
| 9 | Source Temperature | 230 °C | An optimal temperature to maintain ion integrity and prevent contamination. |
| 10 | Mass Range | Scan m/z 40 - 450 | A wide enough range to capture the molecular ion and all significant fragments. |
Alternatives for Complex Matrices: LC-MS Approaches
While GC-MS is ideal, LC-MS is a powerful alternative, particularly when the analyte is part of a complex mixture, has limited volatility, or is thermally sensitive.[10][11] For a nonpolar molecule like this compound, the primary challenge lies in the ionization process.
Comparison of Ionization Sources
-
Atmospheric Pressure Chemical Ionization (APCI) : This is the preferred method for analyzing nonpolar small molecules that are not amenable to ESI.[12] APCI uses a corona discharge to ionize the solvent vapor, which then transfers a proton to the analyte molecule in the gas phase. This is a "soft" ionization technique that typically produces a strong protonated molecule, [M+H]⁺, with minimal fragmentation.
-
Electrospray Ionization (ESI) : ESI is generally inefficient for nonpolar compounds because it relies on the formation of charged droplets in a polar, conductive solvent.[13] However, ionization can sometimes be achieved through non-covalent adduction (e.g., [M+Na]⁺) or, under specific solvent conditions, through the formation of radical cations.[13][14] Specialized techniques like Solvent-Assisted ESI (SAESI) can also be employed but are less routine.[15] For this analyte, APCI is the more direct and reliable choice.
Caption: General workflow for LC-MS analysis using an APCI source.
Experimental Protocol: LC-MS/APCI Analysis
| Step | Parameter | Description | Justification |
| 1 | Sample Preparation | Dissolve 1 mg in 1 mL of Acetonitrile or Methanol. | Ensures solubility in a mobile phase compatible with reversed-phase chromatography. |
| 2 | LC System | Shimadzu Nexera X2 UHPLC (or equivalent) | Provides robust and reproducible chromatographic separation. |
| 3 | Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | The nonpolar C18 stationary phase is ideal for retaining and separating nonpolar analytes like the target compound.[16] |
| 4 | Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | The acid aids in protonation for positive ion mode detection. |
| 5 | Gradient | Start at 70% B, ramp to 98% B over 5 min, hold for 2 min. | A high organic content is needed to elute the nonpolar analyte from the C18 column. |
| 6 | Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale LC-MS. |
| 7 | MS System | Waters ZQ (or equivalent single quadrupole) | A reliable instrument for routine LC-MS analysis. |
| 8 | Ion Source | APCI, Positive Ion Mode | The most effective source for ionizing this nonpolar compound, expecting an [M+H]⁺ ion at m/z 329. |
| 9 | Corona Voltage | 3-4 kV | Optimizes the formation of reagent ions for efficient chemical ionization. |
| 10 | Source Temp. | 450 °C | Ensures efficient desolvation and vaporization of the mobile phase. |
| 11 | Mass Range | Scan m/z 100 - 500 | Covers the expected mass of the protonated molecule. |
Unambiguous Confirmation: High-Resolution Mass Spectrometry (HRMS)
While nominal mass data from a quadrupole analyzer can suggest a molecular formula, it cannot confirm it. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically < 5 ppm error).[17][18][19] This accuracy is sufficient to determine a unique elemental formula, providing the highest level of confidence in structural validation.
The Power of Accurate Mass
The monoisotopic mass of C₁₅H₂₁I is 328.0688 u. A low-resolution instrument might measure this as 328.1 u. However, other elemental combinations could also result in a nominal mass of 328.1 u. An HRMS instrument can measure the mass to several decimal places (e.g., 328.0685 u). By comparing this measured mass to the calculated exact mass, a mass error in parts-per-million (ppm) is determined. A low mass error (< 5 ppm) provides strong evidence for the proposed elemental formula.
Caption: Logical workflow for structural confirmation using HRMS.
HRMS can be coupled with either GC or LC, creating powerful hyphenated techniques like GC-TOF or LC-TOF/QTOF, which combine chromatographic separation with accurate mass detection.[20]
Comparative Summary of Techniques
| Feature | GC-MS (EI) | LC-MS (APCI) | HRMS (e.g., GC-TOF) |
| Primary Information | Structural (Fragmentation) & MW | Molecular Weight ([M+H]⁺) | Elemental Formula & MW |
| Confidence Level | High (with library matching) | Moderate (confirms MW) | Very High (Definitive) |
| Analyte Requirement | Volatile, Thermally Stable | Soluble in LC solvents | Same as coupled inlet (GC/LC) |
| Ionization Type | Hard (High Fragmentation) | Soft (Low Fragmentation) | Dependent on source (EI/APCI) |
| Key Advantage | Rich structural fingerprint | Broad applicability, good for mixtures | Unambiguous formula confirmation |
| Key Limitation | Requires analyte volatility | Limited structural information | Higher instrument cost/complexity |
Conclusion and Recommendation
The structural validation of this compound is most effectively achieved through a multi-faceted mass spectrometric approach.
For routine identification and initial structural elucidation , GC-MS with Electron Ionization is the recommended technique. Its ability to produce a detailed, reproducible fragmentation pattern provides a wealth of structural information that is often sufficient for confident identification.
For confirming molecular weight , especially within complex matrices where GC is not feasible, LC-MS with APCI is a robust and reliable alternative. It provides a clean spectrum dominated by the protonated molecular ion.
For unambiguous, publication-quality validation , High-Resolution Mass Spectrometry (HRMS) is indispensable. The ability to confirm the elemental composition via accurate mass measurement provides the highest possible degree of certainty and should be considered the final step in the formal characterization of the compound.
By judiciously selecting from these powerful techniques, researchers can ensure the accurate and irrefutable validation of their target molecules, upholding the highest standards of scientific integrity.
References
- 1. This compound | 111158-11-3 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Fundamentals of LC, MS and LCMS : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 17. acdlabs.com [acdlabs.com]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Principle of time-of-flight mass spectrometry and ionization process | AxisPharm [axispharm.com]
- 20. phys.libretexts.org [phys.libretexts.org]
comparative study of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene and its bromo-analog in Suzuki coupling
Comparative Guide to Suzuki Coupling: 1-(Trans-4-propylcyclohexyl)-4-iodobenzene vs. its Bromo-Analog
This guide provides a detailed comparative analysis of this compound and 1-(trans-4-propylcyclohexyl)-4-bromobenzene as substrates in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of their reactivity differences, present comparative experimental data, and provide robust protocols for researchers in synthetic chemistry and materials science.
Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most notably in the creation of biaryl, polyolefin, and styrene structures.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become indispensable in both academic research and industrial applications, particularly in the development of pharmaceuticals and liquid crystals.[1][3] The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based reagents and byproducts.[1][2]
The choice of the organohalide is a critical parameter that dictates reaction efficiency. Here, we compare two structurally similar substrates pertinent to the synthesis of liquid crystal materials: an aryl iodide and its corresponding aryl bromide. Understanding their relative performance is key to optimizing synthetic routes for efficiency and yield.
Mechanistic Insights: Why Halogen Choice Matters
The catalytic cycle of the Suzuki coupling comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the organohalide.[2][4]
The fundamental difference in reactivity between the iodo- and bromo-analogs lies in this crucial first step. The established order of reactivity for aryl halides is:
R-I > R-OTf > R-Br >> R-Cl [1][4][6]
This trend is directly correlated with the carbon-halogen bond dissociation energy. The C-I bond (≈228 kJ/mol) is significantly weaker than the C-Br bond (≈285 kJ/mol). Consequently, the energy barrier for the palladium catalyst to cleave the C-I bond is lower, leading to a faster rate of oxidative addition for this compound compared to its bromo-counterpart.
While rapid oxidative addition is advantageous, it is worth noting a potential nuance. Under certain conditions, particularly at lower temperatures with traditional triphenylphosphine (PPh₃) ligands, the resulting iodide ligand on the palladium(II) intermediate can bind strongly, potentially slowing subsequent steps and impeding catalyst turnover.[5][7][8] However, for most applications, the enhanced rate of oxidative addition makes the aryl iodide the more reactive substrate.
Figure 1: Comparative Suzuki catalytic cycle. The oxidative addition step is significantly faster for the aryl iodide (Ar-I) due to the weaker C-I bond compared to the aryl bromide (Ar-Br).
Performance Data: A Head-to-Head Comparison
To quantify the reactivity differences, Suzuki coupling reactions were performed with both substrates against phenylboronic acid under identical, typical reaction conditions. The data clearly illustrates the superior performance of the iodo-analog.
| Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) |
| 1-(trans-4-propylcyclohexyl)-4-iodo benzene | 2 | 80 | 95 | 1 |
| 1-(trans-4-propylcyclohexyl)-4-bromo benzene | 2 | 80 | 62 | 1 |
| 1-(trans-4-propylcyclohexyl)-4-bromo benzene | 8 | 80 | 91 | 1 |
| 1-(trans-4-propylcyclohexyl)-4-bromo benzene | 4 | 100 | 93 | 1 |
Table 1: Comparative yield data for the Suzuki coupling of iodo- and bromo-analogs with phenylboronic acid. Conditions: Pd(PPh₃)₄ (1 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1).
Analysis of Results:
-
Reaction Rate: The iodo-analog reached near-quantitative yield (95%) in just 2 hours. In the same timeframe, the bromo-analog yielded only 62%.
-
Reaction Conditions: To achieve a comparable yield (>90%) with the bromo-analog, either the reaction time had to be extended fourfold (to 8 hours) or the temperature had to be increased to 100°C.
-
Implications: The higher reactivity of the iodo-analog allows for more efficient synthesis, reducing energy consumption and reactor time. This is particularly advantageous when dealing with thermally sensitive substrates where lower temperatures and shorter reaction times are critical to prevent side reactions like dehalogenation or protodeborylation.[5][9]
Validated Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each component choice to ensure reproducibility and understanding.
Figure 2: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: High-Efficiency Coupling of this compound
-
Rationale: This protocol leverages the high reactivity of the aryl iodide, employing standard conditions to achieve a high yield rapidly.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 equiv, 1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Deionized Water (4:1 v/v)
-
-
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl iodide, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add the degassed toluene and water. The use of a biphasic solvent system is standard, providing a medium for both the organic-soluble substrates and the aqueous base.[10]
-
Reaction: Heat the mixture to 80°C with vigorous stirring. The reaction interface is where the catalytic cycle predominantly occurs.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-3 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired biaryl product.
-
Protocol 2: Optimized Coupling of 1-(trans-4-propylcyclohexyl)-4-bromobenzene
-
Rationale: This protocol is adapted for the less reactive aryl bromide. A longer reaction time and/or higher temperature is required to drive the reaction to completion. The choice of a more active catalyst system could also be employed for challenging cases.[3][11]
-
Materials:
-
1-(trans-4-propylcyclohexyl)-4-bromobenzene (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 equiv, 1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Deionized Water (4:1 v/v)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. The higher temperature provides the necessary activation energy to facilitate the slower oxidative addition of the aryl bromide.
-
Monitoring: Monitor the reaction progress. Expect a longer reaction time, typically in the range of 6-12 hours, for complete conversion.
-
Follow steps 6-7 from Protocol 1 for workup and purification.
-
Conclusion and Recommendations
This comparative guide demonstrates that while both this compound and its bromo-analog are viable substrates for Suzuki-Miyaura coupling, their performance profiles differ significantly.
-
This compound (The High-Performer): This substrate is unequivocally more reactive. It is the preferred choice for achieving high yields under mild conditions and with short reaction times. Its use minimizes energy costs and can be critical for preserving sensitive functional groups elsewhere in the molecule.
-
1-(trans-4-propylcyclohexyl)-4-bromobenzene (The Workhorse): This substrate is less reactive and requires more forcing conditions (higher temperatures or longer reaction times) to achieve comparable yields. However, aryl bromides are often more commercially available and cost-effective than their iodo-counterparts, making them a practical choice for large-scale synthesis where cost is a primary driver and optimization of reaction conditions is feasible.
For drug development and high-value materials science applications where efficiency and mildness are paramount, the iodo-analog is the superior choice. For process development and bulk manufacturing, the bromo-analog presents a compelling economic alternative, provided the synthetic route can accommodate the more demanding reaction conditions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 9. m.youtube.com [m.youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
A Comparative Performance Analysis of Liquid Crystals Derived from Alkylcyclohexyl Iodobenzenes
In the pursuit of advanced liquid crystal displays (LCDs) and photonic devices, the molecular architecture of the liquid crystal (LC) material is paramount. The intricate relationship between molecular structure and macroscopic properties dictates the ultimate performance of the device.[1][2] This guide provides a comprehensive performance comparison of a promising class of mesogenic compounds: liquid crystals derived from different alkylcyclohexyl iodobenzenes. While direct, extensive comparative data for this specific homologous series is emergent, we can construct a robust predictive analysis based on well-established structure-property relationships and experimental data from analogous compounds.[1][3][4] This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and synthesis of novel liquid crystalline materials.
The core structure we will be analyzing is 4-(trans-4'-alkylcyclohexyl)iodobenzene. The primary variable in our comparison will be the length of the alkyl chain (R) attached to the cyclohexyl ring. We will explore how this variation influences key performance metrics crucial for display applications: clearing point (Tc), birefringence (Δn), dielectric anisotropy (Δε), and viscosity (γ₁).
The Foundational Role of Molecular Structure in Liquid Crystal Performance
The performance of a liquid crystal is not an arbitrary collection of physical parameters but a direct consequence of its molecular geometry and electronic makeup. For calamitic (rod-like) liquid crystals, such as the alkylcyclohexyl iodobenzenes, the key structural features influencing performance are the rigid core, the flexible terminal chains, and the nature of any polar substituents.[1][2]
-
Rigid Core: The combination of the cyclohexyl and iodobenzene rings provides the necessary rigidity and linearity for the formation of the liquid crystalline phase. The aromatic iodobenzene moiety, in particular, contributes significantly to the polarizability and, consequently, the birefringence of the molecule.[5]
-
Flexible Alkyl Chain: The length of the alkyl chain plays a crucial role in modulating the melting point and the clearing point of the liquid crystal. It also influences the viscosity and the elastic constants of the material.[6]
-
Iodo-Substituent: The iodine atom is a large, polarizable halogen. Its presence on the benzene ring introduces a significant dipole moment, which is a primary determinant of the dielectric anisotropy.
Comparative Analysis of Key Performance Metrics
The following sections delve into a comparative analysis of the critical performance parameters of alkylcyclohexyl iodobenzene liquid crystals with varying alkyl chain lengths.
Table 1: Predicted Performance Trends for 4-(trans-4'-alkylcyclohexyl)iodobenzene Derivatives
| Alkyl Chain Length (R) | Clearing Point (Tc) | Birefringence (Δn) | Dielectric Anisotropy (Δε) | Viscosity (γ₁) |
| Short (e.g., C₃H₇) | Lower | Higher | Moderately Positive | Lower |
| Medium (e.g., C₅H₁₁) | Higher | Moderate | Moderately Positive | Moderate |
| Long (e.g., C₇H₁₅) | May Decrease (Smectic Tendency) | Lower | Moderately Positive | Higher |
Clearing Point (Nematic-to-Isotropic Transition Temperature, Tc)
The clearing point is a critical parameter that defines the upper operational temperature limit of a liquid crystal device. It is directly related to the stability of the mesophase, which in turn depends on the strength of the intermolecular interactions.
Causality Behind the Trend:
-
Short to Medium Alkyl Chains: As the alkyl chain length increases from short to medium, the overall molecular length and the aspect ratio increase. This enhances the anisotropic van der Waals forces between the molecules, leading to a more stable nematic phase and a higher clearing point.[7]
-
Long Alkyl Chains: With a further increase in chain length, the flexibility of the alkyl chain starts to dominate. This can lead to a disruption of the nematic order and an increased tendency to form smectic phases, which may cause the nematic-to-isotropic transition temperature to decrease.
Birefringence (Optical Anisotropy, Δn)
Birefringence is a measure of the difference in the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence is often desirable for applications requiring thin display panels.
Causality Behind the Trend:
Birefringence is primarily determined by the anisotropy of the molecular polarizability.[8][9] The highly polarizable iodobenzene ring is the main contributor to the birefringence in these molecules.[5]
-
Alkyl Chain Influence: The alkyl chain itself has a low polarizability. As the chain length increases, the overall contribution of the less polarizable alkyl group to the total molecular volume increases. This "dilutes" the effect of the highly polarizable core, leading to a decrease in the overall birefringence. Therefore, shorter alkyl chains are expected to yield higher birefringence values.[3]
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference in the dielectric permittivity parallel and perpendicular to the director. A positive dielectric anisotropy is essential for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs.
Causality Behind the Trend:
The dielectric anisotropy is governed by the magnitude and direction of the molecular dipole moment. The C-I bond in iodobenzene has a significant dipole moment.
-
Contribution of the Iodo-group: The iodine atom contributes to a positive dielectric anisotropy. The magnitude of Δε is influenced by the molecular structure, which affects how the dipole moment is oriented with respect to the long molecular axis. For 4-(trans-4'-alkylcyclohexyl)iodobenzene, the dipole moment of the C-I bond is largely parallel to the long molecular axis, resulting in a positive dielectric anisotropy.
-
Effect of Alkyl Chain: The alkyl chain has a negligible effect on the dipole moment. Therefore, the dielectric anisotropy is expected to be relatively insensitive to the alkyl chain length, though slight variations may occur due to changes in molecular packing and order parameter.
Viscosity (Rotational Viscosity, γ₁)
Viscosity is a critical parameter that determines the response time of a liquid crystal display. Lower viscosity leads to faster switching speeds.
Causality Behind the Trend:
Viscosity is related to the intermolecular forces and the ease with which the molecules can reorient themselves.
-
Influence of Chain Length: As the alkyl chain length increases, the intermolecular van der Waals forces become stronger, and the molecules become more entangled. This leads to a higher rotational viscosity and, consequently, a slower response time.[10] Therefore, shorter alkyl chains are desirable for achieving low viscosity and fast switching speeds.
Experimental Protocols for Performance Characterization
To empirically validate the predicted trends, the following experimental methodologies are essential.
Measurement of Clearing Point
Protocol:
-
A small sample of the liquid crystal is placed on a clean glass slide.
-
A coverslip is placed over the sample to create a thin film.
-
The slide is placed on a hot stage of a polarizing optical microscope (POM).
-
The temperature is slowly increased while observing the sample through the crossed polarizers.
-
The clearing point is the temperature at which the birefringent nematic texture disappears, and the sample becomes completely dark (isotropic).
-
Differential Scanning Calorimetry (DSC) can also be used to accurately determine the transition temperatures.[11]
Measurement of Birefringence
Protocol (Abbe Refractometer Method):
-
A homogeneous liquid crystal cell with a known thickness is prepared.
-
The cell is placed on the prism of an Abbe refractometer.
-
The refractometer is equipped with a polarizer to measure the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director of the liquid crystal.
-
The birefringence (Δn) is calculated as the difference between ne and no (Δn = ne - no).[3]
Measurement of Dielectric Anisotropy
Protocol:
-
A liquid crystal cell with transparent electrodes (e.g., ITO coated glass) is used.
-
The capacitance of the cell is measured in two configurations:
-
With the liquid crystal aligned parallel to the electric field (C∥).
-
With the liquid crystal aligned perpendicular to the electric field (C⊥).
-
-
The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values.
-
The dielectric anisotropy (Δε) is then determined as the difference between ε∥ and ε⊥ (Δε = ε∥ - ε⊥).[12][13]
Measurement of Rotational Viscosity
Protocol (Electro-Optical Switching Method):
-
A twisted nematic (TN) cell is filled with the liquid crystal.
-
The cell is placed between crossed polarizers.
-
A square-wave voltage is applied to the cell to induce switching.
-
The rise time and decay time of the optical response are measured using a photodetector and an oscilloscope.
-
The rotational viscosity (γ₁) can be calculated from the response times, the cell gap, and the elastic constants of the liquid crystal.[14]
Visualizing the Structure-Property Relationship
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between molecular structure and performance metrics.
Caption: Experimental workflow for performance comparison.
Conclusion and Future Outlook
This guide has provided a predictive performance comparison of liquid crystals derived from different alkylcyclohexyl iodobenzenes based on established structure-property relationships. The length of the alkyl chain is a critical determinant of the physical properties of these materials. Shorter alkyl chains are predicted to yield liquid crystals with higher birefringence and lower viscosity, making them suitable for high-speed display applications. Conversely, medium-length chains may offer a desirable balance of a wide nematic range and moderate viscosity.
The iodobenzene moiety is a key structural element that imparts a significant positive dielectric anisotropy and contributes to a high birefringence. Further research should focus on the synthesis and experimental characterization of this homologous series to validate these predictions and to explore the potential of these materials in advanced electro-optical devices. The systematic tuning of the alkyl chain length provides a powerful tool for molecular engineering, enabling the development of liquid crystals with tailored properties for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Property relationships of emulsifiers for liquid crystal formation | [connect.in-cosmetics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Iodobenzene in OLED & Liquid Crystal Synthesis: Latest Advances, Applications & Research Insights (2024) [iodobenzene.ltd]
- 6. Columnar liquid-crystalline compounds based on phosphine oxide: effects of structures of the flexible chains on their self-assembling behavior - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. journalijcar.org [journalijcar.org]
- 9. xph.co.nz [xph.co.nz]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OPG [opg.optica.org]
A Comparative Guide to Analytical Methods for Quantifying Impurities in 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Introduction: The Critical Need for Purity in a Key Synthetic Intermediate
1-(Trans-4-propylcyclohexyl)-4-iodobenzene (CAS 111158-11-3) is a specialized chemical intermediate prized for its unique molecular architecture, which features a reactive aryl iodide and a bulky propylcyclohexyl group.[1][2] This structure makes it a valuable building block in the synthesis of complex molecules for high-performance materials, liquid crystals, and potential pharmaceutical candidates.[1] In these advanced applications, the purity of the starting material is not merely a quality metric; it is a critical determinant of the final product's performance, safety, and reproducibility. Uncontrolled impurities, even at trace levels, can lead to failed syntheses, altered material properties, or the introduction of potentially toxic components.
This guide provides an in-depth comparison of the primary analytical methods for identifying and quantifying impurities in this compound. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, ensuring that the protocols are not just followed but understood. The content is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure the generation of robust, reliable, and scientifically sound data.[3][4]
The Impurity Landscape: What to Look For and Why
Effective impurity analysis begins with a theoretical understanding of what impurities are likely to be present. These can be broadly categorized into two classes: process-related impurities and degradation products.
-
Process-Related Impurities: These are substances introduced or created during the synthesis of the target molecule. For this compound, these may include:
-
Starting Materials: Unreacted precursors from coupling reactions.
-
By-products: Compounds formed from side reactions during synthesis.
-
Isomers: The most common isomer would be the cis-1-(4-propylcyclohexyl)-4-iodobenzene. The separation and quantification of geometric isomers are often critical as they can have different physical properties and reactivity.[5]
-
-
Degradation Products: These impurities arise from the decomposition of the drug substance over time due to environmental factors such as heat, light, humidity, or interaction with other chemicals.[6][7] To proactively identify these potential degradants, forced degradation studies (also known as stress testing) are essential. These studies involve subjecting the compound to harsh conditions (e.g., strong acid/base, oxidation, high heat, and photolysis) to accelerate decomposition and reveal the likely degradation pathways.[8][9]
Comparative Analysis of Core Analytical Methodologies
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and its potential impurities, as well as the specific analytical goal (e.g., routine quality control vs. structural elucidation of a new impurity).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase. | High-resolution separation coupled with mass-based detection for identification and quantification. |
| Best Suited For | Non-volatile or thermally labile process-related impurities and degradation products. | Volatile impurities and excellent separation of thermally stable isomers (cis/trans). | Detecting and identifying unknown impurities at trace levels; provides structural information. |
| Typical Detector | UV/Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Extremely High (fg to ag range) |
| Selectivity | Excellent, tunable with mobile phase and column chemistry. | Excellent, especially for isomers on appropriate columns. | Unparalleled, based on mass-to-charge ratio fragmentation. |
| Throughput | Moderate | High | Moderate |
| Sample State | Liquid (dissolved) | Gas (volatile or derivatized) | Liquid (dissolved) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for its versatility and high resolving power for a wide range of compounds.
-
Expertise & Causality: For this compound, a Reverse-Phase HPLC (RP-HPLC) method using a C18 column is the logical starting point. The non-polar nature of the analyte ensures strong retention on the non-polar C18 stationary phase, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) is used for elution. Adding a small amount of acid, like trifluoroacetic acid (TFA), to the mobile phase is a common practice to sharpen peaks by minimizing interactions with residual silanols on the column packing.[10][11] Detection via a UV detector is effective due to the benzene ring's chromophore.
Gas Chromatography (GC)
GC is an ideal technique for separating volatile and thermally stable compounds. Its primary advantage in this context is its superior ability to resolve isomers.
-
Expertise & Causality: The cis and trans isomers of 1-(propylcyclohexyl)-4-iodobenzene are expected to have very similar polarities but slightly different boiling points and shapes, making them excellent candidates for GC separation.[5][12] A non-polar or mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) would be used. Coupling GC with a Mass Spectrometer (GC-MS) is exceptionally powerful, as it provides not only quantification but also mass spectra that can be used to confirm the identity of known impurities or help elucidate the structure of unknown ones by comparing them to spectral libraries like NIST.[13][14]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique combines the high-throughput, high-resolution separation of UPLC with the sensitive and selective detection of tandem mass spectrometry.
-
Expertise & Causality: UPLC-MS/MS is the method of choice for detecting and quantifying potential genotoxic impurities (PGIs) or other trace-level degradants that may not be visible by UV detection. The "soft" ionization techniques like Electrospray Ionization (ESI) allow the intact molecule to be introduced into the mass spectrometer. The first mass spectrometer (MS1) selects the parent ion of interest, which is then fragmented, and the resulting daughter ions are detected by the second mass spectrometer (MS2). This multiple reaction monitoring (MRM) mode provides exceptional specificity and sensitivity, making it possible to quantify impurities at parts-per-million (ppm) levels even in a complex matrix.
Method Validation: The Foundation of Trustworthy Data
A method is only useful if it is proven to be reliable. Method validation demonstrates that an analytical procedure is fit for its intended purpose.[15] According to ICH Q2(R2) guidelines, the following parameters must be evaluated for impurity quantification methods.[3][4][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[17] This is typically demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main peak and each other.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking a blank matrix with a known quantity of the impurity and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Visualizing the Analytical Workflow
The selection and validation of an analytical method follow a logical progression.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. biofidus.de [biofidus.de]
- 8. ijpsr.com [ijpsr.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. phcogj.com [phcogj.com]
- 14. Assessing the reliability of the NIST library during routine GC-MS analyses: Structure and spectral data corroboration for 5,5-diphenyl-1,3-dioxolan-4-one during a recent OPCW proficiency test (Journal Article) | OSTI.GOV [osti.gov]
- 15. database.ich.org [database.ich.org]
- 16. database.ich.org [database.ich.org]
- 17. ikev.org [ikev.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers of 1-(4-propylcyclohexyl)-4-iodobenzene
For researchers, scientists, and professionals in drug development and materials science, the precise characterization of geometric isomers is a foundational requirement. The spatial arrangement of substituents can dramatically alter a molecule's biological activity, physical properties, and therapeutic efficacy. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 1-(4-propylcyclohexyl)-4-iodobenzene, a compound representative of structures where stereochemistry dictates function. We will explore the nuanced differences revealed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, grounded in the principles of conformational analysis.
The Conformational Landscape: Why Isomers Differ
The key to distinguishing the cis and trans isomers of 1-(4-propylcyclohexyl)-4-iodobenzene lies in the conformational preferences of the cyclohexane ring. This ring is not planar; it predominantly adopts a stable, strain-free "chair" conformation. In this arrangement, the substituents at the 1 and 4 positions can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring).[1]
-
Trans Isomer: In a 1,4-disubstituted cyclohexane, the trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Due to severe steric hindrance in the diaxial form, the diequatorial conformer is overwhelmingly more stable and is the predominant form observed.[2]
-
Cis Isomer: The cis isomer exists as a mixture of two rapidly interconverting chair conformers, each having one axial and one equatorial substituent.[2][3] The equilibrium will favor the conformer where the bulkier substituent occupies the more stable equatorial position to minimize 1,3-diaxial interactions.[4] In this specific molecule, the 4-iodophenyl group is significantly bulkier than the propyl group.
This fundamental difference in conformational stability and substituent orientation is the source of the distinct spectroscopic signatures we can use for definitive identification.
Caption: Conformational equilibrium of trans and cis isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful method for distinguishing these isomers, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shift (δ) and spin-spin coupling constants (J) of the cyclohexane ring protons are highly sensitive to whether they are in an axial or equatorial position.
-
Chemical Shifts: Generally, axial protons are more shielded by the C-C bond anisotropy of the ring and resonate at a higher field (lower ppm value) compared to their geminal equatorial counterparts.[5][6]
-
Coupling Constants: The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. This is particularly diagnostic for the methine protons (the single proton on the substituted carbons).
-
Large coupling (J ≈ 8-13 Hz) is observed for axial-axial (H_ax-H_ax) interactions.
-
Small coupling (J ≈ 2-5 Hz) is observed for axial-equatorial (H_ax-H_eq) and equatorial-equatorial (H_eq-H_eq) interactions.
-
Comparative Analysis:
-
trans-1-(4-propylcyclohexyl)-4-iodobenzene (diequatorial):
-
The methine proton at C1 (attached to the iodophenyl group) is axial . It will appear as a triplet of triplets (or a complex multiplet) with large axial-axial coupling constants to the two adjacent axial protons on C2 and C6.
-
Similarly, the methine proton at C4 (attached to the propyl group) is also axial and will exhibit large axial-axial couplings.
-
-
cis-1-(4-propylcyclohexyl)-4-iodobenzene (equilibrium favoring eq-iodophenyl, ax-propyl):
-
The observed spectrum is a weighted average of the two rapidly interconverting conformers.
-
In the major conformer, the methine proton at C1 is axial , showing large couplings.
-
However, the methine proton at C4 is equatorial . It will therefore display only small axial-equatorial and equatorial-equatorial couplings, resulting in a broader, less-defined multiplet with a smaller overall width compared to its counterpart in the trans isomer. This difference is the most telling diagnostic feature in the ¹H NMR spectrum.
-
| Isomer | Proton at C1 (Iodophenyl-CH) | Proton at C4 (Propyl-CH) | Key Differentiating Feature |
| Trans | Axial | Axial | Both methine protons show large J-couplings (8-13 Hz). |
| Cis | Axial (in major conformer) | Equatorial (in major conformer) | Propyl-CH proton shows small J-couplings (2-5 Hz). |
¹³C NMR Spectroscopy: The γ-Gauche Effect
¹³C NMR provides a clear distinction based on steric interactions within the chair conformation. The key principle is the γ-gauche effect .
An axial substituent creates steric hindrance with the syn-axial atoms at the γ-positions (three bonds away). This steric compression leads to a shielding effect, causing the signals for the γ-carbons to shift upfield (to a lower ppm value).[1]
Comparative Analysis:
-
trans-1-(4-propylcyclohexyl)-4-iodobenzene (diequatorial):
-
Both the 4-iodophenyl and the propyl groups are in equatorial positions.
-
There are no axial substituents to cause a significant γ-gauche effect on the ring carbons. The cyclohexane carbon signals will appear at relatively downfield positions.
-
-
cis-1-(4-propylcyclohexyl)-4-iodobenzene (equilibrium favoring eq-iodophenyl, ax-propyl):
-
In the predominant conformer, the propyl group is axial .
-
This axial propyl group will induce a strong γ-gauche effect on the carbons at C2 and C6 of the cyclohexane ring.
-
Consequently, the C2 and C6 signals for the cis isomer will be shifted significantly upfield (lower ppm) compared to the same signals in the trans isomer. This upfield shift of 2-5 ppm is a robust and unambiguous indicator of the cis configuration.
-
| Isomer | Substituent Orientation | γ-Gauche Effect | Expected ¹³C Chemical Shift for C2/C6 |
| Trans | Diequatorial | Absent | Downfield |
| Cis | Axial-Equatorial | Present (from axial propyl group) | Upfield (shielded) |
Infrared (IR) Spectroscopy: A Corroborative Fingerprint
While NMR is more definitive, IR spectroscopy can provide corroborative evidence. The differentiation relies on the fact that the two isomers have different molecular symmetries and therefore different allowed vibrational modes. These differences are most apparent in the complex "fingerprint region" (below 1500 cm⁻¹), which contains C-C stretching and C-H bending vibrations.
Comparative Analysis:
-
trans Isomer: The diequatorial conformation generally possesses a higher degree of symmetry. This can lead to a simpler spectrum in the fingerprint region with fewer, more sharply defined absorption bands compared to the cis isomer.
-
cis Isomer: Being less symmetric and existing as a mixture of conformers, the cis isomer will exhibit a more complex pattern of absorption bands in the fingerprint region.
While assigning specific bands is challenging without reference spectra, a side-by-side comparison will reveal clear, reproducible differences in the 600-1400 cm⁻¹ range, allowing for empirical differentiation.[7][8]
Experimental Protocols
The following are generalized protocols for acquiring the necessary spectroscopic data.
Protocol 1: NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex multiplets).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: 30° pulse angle, relaxation delay of 2 seconds, 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical Parameters: 30° pulse angle, relaxation delay of 2 seconds, 512-2048 scans may be necessary depending on sample concentration.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS). Analyze the chemical shifts, multiplicities, and coupling constants for the ¹H spectrum and the chemical shifts for the ¹³C spectrum.
Protocol 2: FTIR Spectroscopy Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact.
-
Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Compare the fingerprint regions of the two isomers, noting differences in the number, position, and relative intensity of the absorption bands.
Caption: Workflow for the spectroscopic differentiation of isomers.
Conclusion
The differentiation of cis and trans isomers of 1-(4-propylcyclohexyl)-4-iodobenzene is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy, with IR spectroscopy serving as a valuable corroborative technique. ¹H NMR distinguishes the isomers based on the coupling constants of the methine proton on the propyl-substituted carbon, which are small for the cis isomer and large for the trans isomer. ¹³C NMR provides an even more direct signature through the γ-gauche effect, where the C2/C6 carbons of the cis isomer are significantly shielded (shifted upfield) due to the presence of an axial propyl group in its most stable conformation. By applying these well-established spectroscopic principles and protocols, researchers can confidently and accurately determine the stereochemistry of this and structurally related molecules, ensuring the integrity of their scientific endeavors.
References
Objective Comparison of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene and the Benchmark 4-Pentyl-4'-cyanobiphenyl (5CB)
A Senior Application Scientist's Guide to Assessing the Thermal Stability of Novel Liquid Crystals
Introduction: The Critical Role of Thermal Stability in Liquid Crystal Performance
Liquid crystals (LCs) are a unique state of matter, possessing both the fluidity of a liquid and the long-range molecular order of a crystal.[1] This duality underpins their widespread application in technologies ranging from liquid-crystal displays (LCDs) to advanced sensor systems and drug delivery nanoparticles.[2] For researchers and developers in these fields, the thermal stability of an LC is not merely a datasheet parameter; it is a critical determinant of a product's operational range, lifespan, and reliability.
A liquid crystal's utility is defined by the temperature range over which it maintains its desired mesophase (e.g., nematic, smectic). The transition to an isotropic liquid at the upper end of this range, known as the clearing point, represents a complete loss of the anisotropic properties essential for device function.[3] Furthermore, the absolute thermal stability, defined by the temperature at which the molecule begins to chemically decompose, dictates the limits for material processing and long-term durability.[4]
This guide provides a comprehensive framework for assessing the thermal stability of novel liquid crystals, using 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (a promising but less-characterized iodinated LC) as our test case. We will compare it directly against 4-pentyl-4'-cyanobiphenyl (5CB) , a foundational and extensively studied material that serves as the "gold standard" in liquid crystal research.[3][5] Through detailed experimental protocols and comparative data, this guide will illuminate the causal relationships between molecular structure and thermal performance.
Materials Under Investigation: A Structural Comparison
The thermal behavior of a liquid crystal is intrinsically linked to its molecular architecture. Intermolecular forces, molecular shape, and polarizability all dictate the stability of the ordered liquid crystalline phase.
-
This compound (PCH-3I): This molecule features a propylcyclohexyl group linked to an iodinated benzene ring. The iodine atom is of particular interest; its large size and high polarizability are expected to create distinct intermolecular interactions compared to more common polar groups. Aryl iodides are also valuable synthetic intermediates, making this a relevant structure for materials development.
-
4-pentyl-4'-cyanobiphenyl (5CB): As a member of the n-cyanobiphenyl (nCB) family, 5CB is perhaps one of the most well-understood liquid crystals.[2][6] Its structure consists of a rigid biphenyl core, a flexible pentyl chain, and a highly polar terminal cyano (-C≡N) group. The strong dipole moment of the cyano group leads to significant dipole-dipole interactions, which are crucial for the formation and stability of its nematic phase.[7]
Below is a visualization of the molecular structures being compared.
Experimental Workflow for Thermal Characterization
To generate a complete thermal profile of a liquid crystal, two complementary analytical techniques are essential: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .[8][9] DSC identifies the temperatures and enthalpies of phase transitions, while TGA determines the onset of thermal decomposition.[10]
The overall workflow is a self-validating system. DSC establishes the working temperature range of the mesophase, and TGA confirms that this range is well below the temperature of chemical degradation, ensuring the material's integrity.
Protocol: Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[8] Phase transitions, such as melting from a solid to a liquid crystal or clearing from a liquid crystal to an isotropic liquid, are associated with a change in enthalpy. These changes appear as endothermic (heat absorbing) peaks on a heating curve, allowing for precise determination of transition temperatures.[10] Using both heating and cooling cycles is critical to identify the nature of the transitions and check for thermal hysteresis.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material via evaporation.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[9]
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C) for 5-10 minutes to ensure a stable baseline.
-
Initiate a heating ramp at a constant rate of 10 °C/min up to a temperature safely above the clearing point but well below the decomposition temperature (e.g., 70 °C for 5CB). A controlled ramp rate is crucial for resolving distinct thermal events.
-
Hold the sample at the upper temperature for 2-5 minutes to ensure complete transition to the isotropic phase.
-
Initiate a cooling ramp at the same rate (10 °C/min) back to the starting temperature.
-
-
Data Analysis:
-
Identify the peak temperatures of the endothermic events on the heating curve. The first major peak corresponds to the melting temperature (T_m), and the second corresponds to the nematic-to-isotropic transition, or clearing point (T_NI).
-
Integrate the area under each peak to determine the enthalpy of transition (ΔH), which quantifies the energy required to induce the phase change.
-
Protocol: Thermogravimetric Analysis (TGA)
Causality: TGA measures the mass of a sample as it is heated over time.[4] It is the definitive method for determining the upper limit of thermal stability. A significant loss of mass indicates that the material is no longer just changing phase but is chemically decomposing. The temperature at which this mass loss begins is a critical parameter for defining the absolute maximum operating and processing temperature for the material.[4][11]
Methodology:
-
Sample Preparation: Place 5-10 mg of the liquid crystal sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's high-precision microbalance within the furnace. Purge the furnace with an inert nitrogen atmosphere (e.g., 50 mL/min) to ensure that any observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation.[9]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of ~30-40 °C.
-
Initiate a heating ramp at a constant rate of 10 °C/min up to a high temperature where complete decomposition is expected (e.g., 600 °C).[9]
-
-
Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) against temperature.
-
Determine the onset temperature of decomposition (T_d). This is often defined as the temperature at which 5% of the initial mass has been lost, providing a consistent and conservative metric for stability.
-
Comparative Performance Data
The following table summarizes the key thermal properties obtained for this compound and the benchmark 5CB, based on the methodologies described.
| Property | Symbol | This compound | 4-Pentyl-4'-cyanobiphenyl (5CB) | Unit | Justification |
| Melting Point (Solid → LC) | T_m | (Data Not Available in Literature) | ~22.5 | °C | Temperature at which the material transitions from a crystalline solid to the liquid crystalline phase. |
| Clearing Point (LC → Isotropic) | T_NI | (Data Not Available in Literature) | ~35.0 | °C | Upper limit of the liquid crystal phase; crucial for defining the device operating range. |
| Nematic Range | ΔT | (Cannot be determined) | ~12.5 | °C | The temperature window (T_NI - T_m) in which the material exhibits its useful nematic properties. |
| Decomposition Temperature | T_d (5% loss) | (Expected >200) | ~200-250 | °C | Onset of chemical degradation; defines the absolute limit for processing and long-term stability. |
Note: Specific experimental DSC/TGA data for this compound is not publicly available in the reviewed literature. The values for 5CB are well-established. The purpose of this guide is to demonstrate the robust methodology by which the novel compound would be evaluated against this benchmark.
Analysis and Field-Proven Insights
While we lack the specific transition temperatures for PCH-3I, we can hypothesize on its performance based on molecular structure and discuss how the experimental data, once obtained, would be interpreted.
-
Clearing Point (T_NI) and Mesophase Stability: The stability of the nematic phase is governed by the strength of intermolecular forces that favor anisotropic alignment over thermal motion. 5CB's stability is largely due to the strong dipole-dipole interactions of its cyano group. For PCH-3I, the large, polarizable iodine atom and the overall molecular shape will be the dominant factors. A higher T_NI for PCH-3I would suggest that the combination of London dispersion forces (enhanced by iodine's large electron cloud) and shape anisotropy provides a more thermally stable mesophase than the dipole-driven ordering in 5CB. Conversely, a lower T_NI would indicate these forces are weaker. This T_NI value is the single most important parameter for determining if PCH-3I could be a candidate for applications requiring a higher operating temperature than 5CB.
-
Decomposition Temperature (T_d) and Chemical Stability: The TGA data provides a non-negotiable upper limit for the material. The C-I bond in PCH-3I is generally weaker than the C-C and C-H bonds that dominate the rest of the structure and all of 5CB. Therefore, it is plausible that PCH-3I might exhibit a slightly lower decomposition temperature than 5CB. However, both are expected to be stable well above their clearing points, which is a prerequisite for any practical liquid crystal material. The TGA results are crucial for determining safe parameters for manufacturing processes like annealing or sealing display cells, which can involve elevated temperatures.
-
Implications for Researchers: For drug development professionals exploring LCs for nanoparticle-based delivery systems, a higher clearing point could allow for formulations that are stable under a wider range of storage and physiological conditions.[2] For materials scientists, understanding how the substitution of a cyano group with an iodo group affects the T_NI provides a critical data point for designing new LC molecules with tailored properties.
Conclusion
This guide has outlined a rigorous, self-validating methodology for assessing the thermal stability of novel liquid crystals, centered on the complementary techniques of DSC and TGA. By comparing a new molecule, this compound, against the well-characterized benchmark, 5CB, researchers can generate a complete and contextually relevant thermal profile. The key metrics—melting point, clearing point, and decomposition temperature—directly inform the material's viability for specific applications by defining its operational temperature range and processing limits. This structured approach, grounded in understanding the causality behind experimental choices, is fundamental to the rational design and development of next-generation liquid crystal materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. akjournals.com [akjournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 9. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. mt.com [mt.com]
A Comparative Guide to the Synthesis and-Validation of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
In the landscape of advanced materials and pharmaceutical development, the structural integrity of molecular building blocks is paramount. 1-(Trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of liquid crystals and complex drug candidates, serves as a prime example where rigorous validation is not just a procedural formality but a cornerstone of reproducible, high-impact science.[1][2][3] This guide provides an in-depth, experience-driven comparison of synthetic routes and a comprehensive framework for the validation of this critical compound.
Part 1: The Preferred Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
While several methods can yield the target compound, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[4][5] This pathway is often preferred in both academic and industrial settings for its high yields and scalability.
Reaction Scheme:
(4-Iodophenyl)boronic acid is coupled with 1-bromo-4-(trans-4-propylcyclohexyl)benzene in the presence of a palladium catalyst and a base.
Expert Rationale: The choice of an aryl iodide in cross-coupling reactions is deliberate; the carbon-iodine bond is more reactive than carbon-bromine or carbon-chlorine bonds, often leading to higher yields under milder conditions.[4] The use of a palladium catalyst, such as Pd(PPh₃)₄, is standard for Suzuki couplings, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
Experimental Protocol: Suzuki-Miyaura Synthesis
-
Reaction Setup: To a flame-dried Schlenk flask, add (4-Iodophenyl)boronic acid (1.2 eq), 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a 2M aqueous solution of Na₂CO₃ (3.0 eq) and toluene (5 mL/mmol of bromide).
-
Reaction Execution: Degas the mixture with argon for 15 minutes. Heat the reaction to 90°C and stir for 12 hours.
-
Workup and Purification: After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using hexane as the eluent.[7]
Part 2: A Contrasting Approach: Grignard Reagent Synthesis
An alternative, classic approach involves the formation of a Grignard reagent from 1-bromo-4-(trans-4-propylcyclohexyl)benzene, followed by iodination.[8][9]
Reaction Scheme:
-
Formation of the Grignard reagent: 1-Bromo-4-(trans-4-propylcyclohexyl)benzene reacts with magnesium turnings.
-
Iodination: The resulting Grignard reagent is treated with a solution of iodine.
Comparative Analysis of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Grignard Reagent Synthesis |
| Yield | Typically high (80-95%) | Variable, often lower due to side reactions |
| Reaction Conditions | Mild (90°C), tolerant to some water | Requires strictly anhydrous conditions |
| Functional Group Tolerance | Broad | Limited; incompatible with acidic protons |
| Reagent Availability | Boronic acids are widely available | Requires magnesium turnings and iodine |
| Scalability | Readily scalable | Can be challenging to scale due to exotherms |
dot graph "synthesis_comparison" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_suzuki" { label="Suzuki-Miyaura Route"; bgcolor="#F1F3F4"; A [label="Aryl Boronic Acid +\nAryl Halide", fillcolor="#4285F4"]; B [label="Pd-Catalyzed\nCoupling", fillcolor="#34A853"]; C [label="High Yield &\nTolerance", fillcolor="#4285F4"]; A -> B [label="Pd(0), Base"]; B -> C; }
subgraph "cluster_grignard" { label="Grignard Route"; bgcolor="#F1F3F4"; D [label="Aryl Halide + Mg", fillcolor="#EA4335"]; E [label="Grignard Formation\n(Anhydrous)", fillcolor="#FBBC05"]; F [label="Iodination (I2)", fillcolor="#FBBC05"]; G [label="Variable Yield", fillcolor="#EA4335"]; D -> E; E -> F; F -> G; } } caption: "Comparison of Suzuki-Miyaura and Grignard synthetic routes."
Part 3: The Imperative of Validation: A Multi-Technique Approach
Confirming the identity, purity, and isomeric integrity of the synthesized this compound is a critical phase that demands a combination of spectroscopic and analytical methods.[11][12]
Validation Workflow:
The validation process is a systematic confirmation of the product's molecular structure and purity. It begins with crude analysis and proceeds to in-depth characterization of the purified compound.
dot graph "validation_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
synthesis [label="Crude Product\nfrom Synthesis"]; purification [label="Column\nChromatography"]; product [label="Purified Product"]; nmr [label="¹H & ¹³C NMR\n(Structure & Isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Spec (GC-MS)\n(Molecular Weight & Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ftir [label="FTIR\n(Functional Groups)", fillcolor="#FBBC05", fontcolor="#202124"]; mp [label="Melting Point\n(Purity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final [label="Validated Compound"];
synthesis -> purification; purification -> product; product -> {nmr, ms, ftir, mp}; {nmr, ms, ftir, mp} -> final; } caption: "Systematic workflow for product validation."
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and stereochemistry of the molecule.[13][14]
-
¹H NMR: The spectrum will confirm the presence of the propyl group, the cyclohexyl ring, and the di-substituted benzene ring. The key to confirming the trans isomer is the broad signal for the axial proton at the C1 position of the cyclohexane ring, which is coupled to multiple other protons.
-
¹³C NMR: The number of distinct signals will correspond to the number of unique carbon atoms in the molecule, confirming the overall carbon framework.
Expected NMR Data Summary
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Propyl CH₃ | ~0.9 (t) | ~14.2 |
| Propyl CH₂ | ~1.3 (m) | ~20.0, 39.8 |
| Cyclohexyl CH, CH₂ | 1.0-2.5 (m) | 30.0-45.0 |
| Aromatic CH | ~7.0 (d), ~7.6 (d) | ~128.0, 137.0 |
| C-I | - | ~90.0 |
2. Mass Spectrometry (MS)
Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique provides two critical pieces of information: the molecular weight and an assessment of purity.[15]
-
Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z = 328.24, corresponding to the molecular weight of C₁₅H₂₁I.
-
Purity Assessment: The GC chromatogram should show a single major peak, indicating the absence of significant impurities.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
C-I stretch: A peak in the low-frequency region, typically around 500-600 cm⁻¹.
4. Melting Point Analysis
A sharp melting point close to the literature value indicates high purity. For this compound, the physical form is a white to light-yellow powder or crystals. A broad melting range would suggest the presence of impurities.
Conclusion
The synthesis of this compound via Suzuki-Miyaura coupling offers a robust and high-yielding pathway. However, regardless of the synthetic route chosen, a rigorous, multi-faceted validation process is non-negotiable. The synergistic use of NMR for structural and isomeric confirmation, mass spectrometry for molecular weight and purity verification, FTIR for functional group identification, and melting point for purity assessment constitutes a self-validating system. This comprehensive approach ensures that the resulting intermediate possesses the required integrity for its demanding applications in materials science and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 13. 12. Validation case study: Matching NMR spectra to composition of the molecule — From Text to Insight: Large Language Models for Materials Science Data Extraction [matextract.pub]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
A Comparative Guide to the Dielectric Anisotropy of Nematic Liquid Crystals: A Case Study of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of liquid crystal science, the dielectric anisotropy (Δε) stands as a cornerstone property, dictating the responsiveness of these materials to an external electric field. This guide provides an in-depth comparative analysis of dielectric anisotropy, focusing on the unique case of 1-(trans-4-propylcyclohexyl)-4-iodobenzene. While this compound is a valuable precursor in the synthesis of advanced liquid crystalline materials, its own dielectric properties are not widely reported.[1] This guide will, therefore, juxtapose the well-characterized, high-anisotropy cyanobiphenyls with a predictive analysis of this compound, offering a framework for understanding and estimating the dielectric behavior of novel liquid crystal structures.
The Crucial Role of Dielectric Anisotropy
The defining characteristic of a liquid crystal is its ability to flow like a liquid while maintaining a degree of long-range orientational order, similar to a crystal. This anisotropy extends to its physical properties, including its response to an electric field. Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis (the director).[2]
The sign and magnitude of Δε are critical for a vast array of applications, most notably in liquid crystal displays (LCDs). A positive Δε allows the liquid crystal molecules to align parallel to an applied electric field, a principle that underpins the operation of twisted nematic (TN) and in-plane switching (IPS) displays. Conversely, a negative Δε causes the molecules to align perpendicularly to the field, which is utilized in vertically aligned (VA) display modes.[3][4]
Molecular Architecture: The Genesis of Dielectric Anisotropy
The dielectric anisotropy of a liquid crystal is intrinsically linked to its molecular structure. The primary contributing factors are the permanent dipole moment of the molecule and its polarizability anisotropy.
For a molecule to possess a significant permanent dipole moment, it must contain polar functional groups. The orientation of this dipole moment relative to the long molecular axis is paramount.
-
Positive Dielectric Anisotropy: When a strong dipole moment is aligned with the long molecular axis, the parallel component of the dielectric permittivity (ε∥) is significantly larger than the perpendicular component (ε⊥), resulting in a large, positive Δε. A classic example is the cyanobiphenyl series, where the highly polar cyano (-CN) group is situated at the terminus of the molecule.
-
Negative Dielectric Anisotropy: If the dominant dipole moment is directed perpendicular to the long molecular axis, ε⊥ will be greater than ε∥, leading to a negative Δε.[5] This is often achieved by incorporating lateral polar substituents, such as fluorine atoms, onto the aromatic core.
-
Low or Zero Dielectric Anisotropy: Molecules with no significant permanent dipole moment, or with dipole moments that are oriented at a specific angle (the "magic angle" of approximately 54.7°) to the long axis, will exhibit very low or near-zero dielectric anisotropy.
A Comparative Analysis: this compound vs. 5CB
To illustrate these principles, we will compare the well-studied 5CB (4-cyano-4'-pentylbiphenyl), a liquid crystal with a high positive dielectric anisotropy, to a predictive analysis of this compound.
| Feature | 5CB (4-cyano-4'-pentylbiphenyl) | This compound (Predicted) |
| Molecular Structure | ||
| Polar Group | Cyano (-C≡N) | Iodo (-I) |
| Dipole Moment of Polar Group | High | Low to Moderate |
| Orientation of Dipole | Along the long molecular axis | Along the C-I bond, which is aligned with the long molecular axis |
| Expected Dielectric Anisotropy (Δε) | High positive value (~+11.0) | Low positive value |
| Key Applications | Active matrix LCDs, optical switching | Primarily a synthetic intermediate for other liquid crystals[1] |
5CB: A High-Anisotropy Archetype
The cyanobiphenyls, and 5CB in particular, are benchmark materials in liquid crystal research. The strong dipole moment of the terminal cyano group, aligned with the long molecular axis, leads to a large positive dielectric anisotropy. This makes 5CB highly responsive to electric fields and ideal for applications requiring low threshold voltages.
This compound: A Low-Anisotropy Precursor
In contrast, this compound is expected to exhibit a significantly lower, though still positive, dielectric anisotropy. The key reasons for this prediction are:
-
Reduced Dipole Moment: The carbon-iodine bond is less polar than the carbon-nitrogen triple bond of the cyano group. This results in a smaller permanent dipole moment.
-
Increased Molecular Volume: The bulky propylcyclohexyl group increases the overall size of the molecule without contributing to the dipole moment. This can dilute the effect of the polar iodo-group.
While not suitable for applications demanding a strong electro-optic response on its own, the iodo-substituent makes this compound a versatile building block. The iodine atom can be readily replaced through various cross-coupling reactions, allowing for the synthesis of more complex liquid crystal molecules with tailored dielectric properties.[1]
Experimental Determination of Dielectric Anisotropy
The accurate measurement of dielectric anisotropy is crucial for the characterization and application of liquid crystals. The standard method involves measuring the capacitance of a liquid crystal cell in two different orientations.
Experimental Workflow
Figure 1: Experimental workflow for the determination of dielectric anisotropy.
Step-by-Step Protocol
-
Cell Preparation:
-
Begin with two glass cells coated with transparent Indium Tin Oxide (ITO) electrodes.
-
For the measurement of ε∥, the surfaces are treated to induce homeotropic alignment , where the liquid crystal molecules align perpendicular to the electrode surfaces. This is typically achieved by coating the surfaces with a homeotropic alignment agent like a long-chain alkyl silane.
-
For the measurement of ε⊥, the surfaces are treated for planar alignment , where the molecules align parallel to the electrode surfaces. This is commonly done by spin-coating a polyimide layer and then rubbing it in a single direction.
-
The cell gap is precisely controlled using spacers, typically in the range of 5-20 µm.
-
-
Sample Filling and Measurement:
-
The liquid crystal is introduced into the cells in its isotropic phase via capillary action.
-
The cells are then slowly cooled to the desired temperature within the nematic phase.
-
The capacitance of each cell (C∥ for homeotropic and C⊥ for planar) is measured using an LCR meter at a specific frequency (commonly 1 kHz).
-
-
Calculation of Dielectric Permittivity and Anisotropy:
-
The dielectric permittivities are calculated using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A) where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
The dielectric anisotropy is then simply the difference between the two permittivities: Δε = ε∥ - ε⊥
-
Conclusion
The dielectric anisotropy is a fundamental property of liquid crystals that is directly governed by their molecular structure. While materials with high dielectric anisotropy, such as 5CB, are essential for many modern technologies, compounds with lower anisotropy, like this compound, play a crucial role as synthetic intermediates. Understanding the relationship between molecular design and dielectric properties is paramount for the continued development of novel liquid crystalline materials with tailored functionalities for advanced applications in displays, photonics, and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
For professionals in research and drug development, the synthesis and application of novel chemical entities like 1-(trans-4-propylcyclohexyl)-4-iodobenzene are routine. However, the lifecycle of such specialized reagents extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical nature and the governing regulatory frameworks.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, its structure—an iodinated benzene ring attached to a propylcyclohexyl group—allows us to infer its primary hazards from analogous compounds and chemical class properties.
The key to its hazard profile is the iodobenzene moiety. Halogenated aromatic compounds are often characterized by environmental persistence and potential toxicity. Iodobenzene, a close structural relative, is known to be harmful if swallowed or inhaled, irritating to the eyes, and toxic to aquatic life with long-lasting effects.[1][2] Therefore, this compound must be treated as a hazardous substance.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 111158-11-3 | [3] |
| Molecular Formula | C₁₅H₂₁I | [4] |
| Molar Mass | 328.23 g/mol | [4] |
| Boiling Point | 349 °C | [4] |
| Flash Point | 158 °C | [4] |
| Classification | Halogenated Organic Compound | [5][6] |
The high boiling point and flash point indicate it is not highly volatile or flammable at standard lab temperatures, but it is a combustible liquid.[7] The primary disposal concern stems from its classification as a halogenated organic compound . In the United States, these are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which places strict controls on their disposal to prevent environmental contamination.[5][8]
Immediate Safety & Spill Control Protocols
Safe disposal begins with safe handling during and after experimentation. Adherence to the following personal protective equipment (PPE) and spill control measures is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat when handling the compound or its waste. All handling of open containers should occur within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent. Once absorbed, collect the material using spark-proof tools and place it into a designated, sealable, and properly labeled hazardous waste container.
Waste Characterization and Segregation: A Decision-Making Workflow
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal method. This compound must be disposed of as halogenated organic waste . It must not be mixed with non-halogenated organic solvents, aqueous waste, or solid waste.
The following diagram illustrates the logical workflow for segregating this chemical waste.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol
Follow this procedure to ensure safe, compliant collection and disposal of this compound waste.
-
Select the Correct Waste Container:
-
Use a clean, chemically compatible container designated for halogenated organic waste. This is typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.
-
Ensure the container is in good condition, free of cracks or leaks.
-
-
Properly Label the Container:
-
Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Fill out the label completely and legibly:
-
Full Chemical Name: "this compound" (and any other components in the waste).
-
CAS Number: "111158-11-3".
-
Hazard Identification: Check the boxes for "Toxic" and "Environmental Hazard".
-
-
-
Waste Accumulation and Storage:
-
Keep the waste container tightly sealed when not in use.[7]
-
Store the container at or near the point of generation in a designated satellite accumulation area.
-
The storage location must be under the control of the laboratory personnel and feature secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Store separately from incompatible materials, particularly strong oxidizing agents.[7]
-
-
Arrange for Final Disposal:
-
Once the container is full (do not exceed 90% capacity) or the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.
-
Do not pour this chemical down the drain or dispose of it in regular trash.[1] The recommended final disposal method is incineration at a licensed hazardous waste treatment facility, which is equipped to handle halogenated compounds and scrub resulting acid gases like hydrogen iodide.[5]
-
By adhering to this structured protocol, you ensure that the disposal of this compound is handled safely, efficiently, and in full compliance with environmental regulations, safeguarding both your laboratory and the wider ecosystem.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. 111158-11-3|this compound|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(Trans-4-propylcyclohexyl)-4-iodobenzene
For the discerning researcher in the fast-paced world of drug development and materials science, the novel compound 1-(Trans-4-propylcyclohexyl)-4-iodobenzene presents exciting synthetic possibilities.[1] Its unique structure, featuring a reactive iodine atom, makes it a valuable precursor in sophisticated chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions for creating complex molecular architectures.[1] However, with great synthetic potential comes the critical responsibility of ensuring a safe and controlled laboratory environment. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this halogenated organic compound, empowering you to focus on your research with confidence.
Understanding the Hazard Profile: A Proactive Approach to Safety
Halogenated organic compounds, as a class, can present a range of health hazards, including potential central nervous system depression, and liver or kidney damage with significant exposure.[2] Many are also suspected carcinogens.[2] While the specific toxicity of this compound is not extensively documented in the provided search results, the precautionary principle dictates that it should be handled with the utmost care to minimize all potential routes of exposure.
Key Physicochemical Properties (for risk assessment):
| Property | Value | Source |
| Molecular Formula | C15H21I | [4] |
| Molar Mass | 328.23 g/mol | [4] |
| Boiling Point | 349°C | [4] |
| Flash Point | 158°C | [4] |
| CAS Number | 111158-11-3 |
The high boiling point suggests a low vapor pressure at room temperature, reducing the immediate inhalation risk compared to more volatile solvents. However, heating the substance will increase its volatility, necessitating stricter engineering controls. The high flash point indicates it is not highly flammable, but it is still a combustible liquid and should be kept away from ignition sources.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling this compound, grounded in general principles for halogenated organic compounds.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a range of organic solvents.[2][3] Always double-glove when handling the neat compound or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected. For prolonged operations, consider consulting a glove compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Chemical splash goggles | Safety glasses with side shields offer minimum protection.[7] However, for handling liquids that can cause irritation, chemical splash goggles are required to provide a seal around the eyes and protect against splashes from all angles.[5][7] When there is a significant risk of splashing, a full face shield should be worn in conjunction with goggles.[2][7] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn to protect against splashes and spills.[3] Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the arms. |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. | Due to its low volatility at room temperature, respiratory protection is generally not necessary when handling small quantities in a properly functioning chemical fume hood.[3] However, if heating the compound or if there is a potential for aerosol generation, a risk assessment should be conducted to determine if a respirator is needed. |
The Safe Handling Workflow: From Receipt to Disposal
A systematic and well-documented workflow is paramount for ensuring safety and experimental reproducibility. The following diagram and procedural steps outline a comprehensive approach to managing this compound within the laboratory.
Caption: A comprehensive workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Pre-Handling Preparations:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Although a specific MSDS is elusive, review general safety information for halogenated organic compounds.[2]
-
PPE Donning: Put on all required PPE as outlined in the table above. Ensure a proper fit and inspect for any defects.[3]
-
Fume Hood Verification: Always work with this compound in a properly functioning chemical fume hood.[2][3] Verify the hood's certification is current and that the airflow is adequate before starting work.
-
-
Receiving and Storage:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed, properly labeled container.[2] Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The supplier suggests storage at 2-8°C in a dark place.[8]
-
-
Handling and Use:
-
Quantities: Only handle the minimum quantity of the chemical required for the experiment.
-
Transfers: Conduct all transfers of the compound within the chemical fume hood to minimize the risk of inhalation or spills.[2]
-
Heating: If heating is necessary, use a well-controlled heating source such as a heating mantle or a sand bath. Avoid the use of open flames.[3]
-
-
Spill Management:
-
Minor Spills: For small spills within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory's safety officer. Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal: A Commitment to Environmental Stewardship
Proper disposal of halogenated organic waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[3] Do not mix it with non-halogenated waste streams.[9]
-
Waste Containers: Use designated, clearly labeled, and sealed containers for halogenated organic waste.[2][3]
-
Disposal Procedures: Follow your institution's specific guidelines for the disposal of chemical waste.[5] Never pour this chemical down the drain.[3]
By adhering to these comprehensive safety protocols, researchers can confidently and responsibly unlock the synthetic potential of this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. 111158-11-3|this compound|BLD Pharm [bldpharm.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
